(S)-1-(3-fluorophenyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(1S)-1-(3-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNVMKIDRJZXQZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427794 | |
| Record name | (S)-1-(3-fluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444643-09-8 | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444643-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-(3-fluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(3-Fluorophenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine: Chemical Properties and Applications
(S)-1-(3-fluorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its fluorinated phenyl ring and chiral center make it a valuable synthon for drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and its role in medicinal chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | (1S)-1-(3-fluorophenyl)ethanamine | [1] |
| CAS Number | 444643-09-8 | [2] |
| Molecular Formula | C₈H₁₀FN | [2] |
| Molecular Weight | 139.17 g/mol | [3] |
| Appearance | Liquid | [2] |
| Boiling Point (racemic) | 182.6 ± 15.0 °C (Predicted) | |
| Density | 1.063 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in common organic solvents. | |
| InChI Key | ASNVMKIDRJZXQZ-LURJTMIESA-N | [1] |
Experimental Protocols
The synthesis and purification of enantiomerically pure this compound can be achieved through various methods, primarily involving asymmetric synthesis or chiral resolution of the racemic mixture.
1. Asymmetric Synthesis via Transfer Hydrogenation
A common and efficient method for the asymmetric synthesis of chiral amines is the transfer hydrogenation of a corresponding imine. This process typically involves a chiral catalyst.
-
Step 1: Imine Formation: The synthesis begins with the condensation of 3-fluoroacetophenone with a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, in the presence of a dehydrating agent like titanium(IV) ethoxide to form the corresponding N-sulfinylimine.
-
Step 2: Diastereoselective Reduction: The resulting chiral N-sulfinylimine is then reduced diastereoselectively. A common method is asymmetric transfer hydrogenation using a ruthenium catalyst and a hydrogen donor like isopropanol.[5] This step establishes the desired stereocenter.
-
Step 3: Deprotection: The final step involves the acidic cleavage of the sulfinyl group to yield the free chiral amine, this compound.[5]
2. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer at a much faster rate than the other.
-
Reaction Setup: The racemic 1-(3-fluorophenyl)ethanamine is dissolved in a suitable organic solvent, and a lipase, such as Candida antarctica lipase B (CAL-B), is added along with an acyl donor (e.g., ethyl acetate).[6]
-
Enzymatic Acylation: The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (this compound) unreacted.
-
Separation: The reaction is stopped at approximately 50% conversion. The resulting mixture, containing the acylated (R)-enantiomer and the unreacted (S)-enantiomer, can then be separated by standard chromatographic techniques.[6]
3. Purification by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used analytical and preparative technique for the separation of enantiomers.
-
Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[7]
-
Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[8]
-
Detection: Detection is commonly performed using a UV detector.
-
Scale-up: Analytical methods can be scaled up to preparative chromatography for the isolation of larger quantities of the desired enantiomer.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
-
Chiral HPLC: This is the primary method to determine the enantiomeric purity (enantiomeric excess, ee%) of the sample.
Role in Medicinal Chemistry and Drug Discovery
This compound is a key building block in the synthesis of numerous biologically active molecules.[9][10][11] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[12]
Application in the Synthesis of Aurora Kinase Inhibitors:
A notable application of this compound is in the synthesis of potent and selective inhibitors of Aurora kinases, which are key regulators of cell division and are attractive targets for cancer therapy. For instance, it can be a crucial component in the synthesis of complex heterocyclic compounds designed to fit into the ATP-binding pocket of these kinases. The chiral amine moiety often plays a critical role in establishing key interactions with the target protein, leading to high potency and selectivity.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Detection [iris-biotech.de]
An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine (CAS: 444643-09-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3-fluorophenyl)ethanamine is a chiral primary amine that serves as a valuable building block in medicinal chemistry and drug development. Its stereospecific structure makes it a crucial intermediate in the synthesis of complex molecular targets with specific pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and potential applications in pharmaceutical research. While direct biological activity of this compound is not extensively documented in publicly available literature, its utility as a chiral synthon is well-established through the development of neurologically active compounds.
Chemical and Physical Properties
This compound is a liquid at room temperature with a molecular weight of 139.17 g/mol .[1] Its chemical structure consists of a benzene ring substituted with a fluorine atom at the meta position and a chiral (S)-ethanamine group. The presence of the fluorine atom can influence the compound's electronic properties and metabolic stability, making it an attractive moiety in drug design.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 444643-09-8 | [1] |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | [1] |
| Appearance | Liquid | [2][3] |
| Melting Point | 0 °C | [1][4] |
| Boiling Point | Not specified | |
| Density | 1.063±0.06 g/cm³ (Predicted) | [4] |
| Purity | ≥97% (typical) | [2][3] |
| InChI Key | ASNVMKIDRJZXQZ-LURJTMIESA-N | [2] |
| Canonical SMILES | C--INVALID-LINK--C1=CC=CC(F)=C1 | [3] |
Synthesis and Experimental Protocols
The asymmetric synthesis of chiral amines like this compound is a critical process in pharmaceutical manufacturing. One effective method is the asymmetric transfer hydrogenation of the corresponding imine. The following is a detailed experimental protocol adapted from established methodologies for the synthesis of chiral amines.
Experimental Protocol: Asymmetric Synthesis
Objective: To synthesize this compound via asymmetric transfer hydrogenation of a suitable precursor.
Materials:
-
3'-Fluoroacetophenone
-
(S)-(-)-α-Methylbenzylamine
-
Toluene
-
Formic acid
-
Triethylamine
-
Rhodium or Ruthenium catalyst (e.g., [Rh(cod)Cl]₂ with a chiral phosphine ligand)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3'-fluoroacetophenone (1 equivalent) and (S)-(-)-α-methylbenzylamine (1.1 equivalents) in toluene.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude imine.
-
-
Asymmetric Transfer Hydrogenation:
-
In a separate flask under an inert atmosphere, prepare the catalyst solution by dissolving the rhodium or ruthenium precursor and the chiral ligand in a suitable solvent (e.g., dichloromethane or toluene).
-
In another flask, dissolve the crude imine in a mixture of formic acid and triethylamine (as the hydrogen source).
-
Add the catalyst solution to the imine solution at room temperature.
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures) for a specified time (typically several hours to a day).
-
Monitor the progress of the reduction by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
-
Chiral Purity Analysis:
-
Determine the enantiomeric excess of the final product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
-
Visualization of the Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of this compound.
Analytical Data
Accurate characterization of this compound is essential for its use in research and development. The following table summarizes key analytical data.
Data Presentation: Analytical Characterization
| Analytical Method | Data | Reference |
| ¹H NMR | A proton NMR spectrum is available. | [5] |
| IR Spectroscopy | Data for the regioisomer 2-(3-fluorophenyl)ethanamine is available and can provide indicative peak regions. | [6] |
| Mass Spectrometry | Data for the regioisomer 2-(3-fluorophenyl)ethanamine is available. | [6] |
Note: Detailed spectral data for the specific CAS number 444643-09-8 can be found in specialized chemical databases. The provided references offer access to or mention of this data.
Biological and Pharmacological Relevance
While direct pharmacological studies on this compound are not widely reported, its significance lies in its role as a chiral building block for synthesizing biologically active molecules. The stereochemistry at the ethylamine benzylic position is often crucial for the target affinity and efficacy of the final drug candidate.
The enantiomer, (R)-1-(3-fluorophenyl)ethanamine, has been utilized in the preparation of compounds with anticonvulsant activity. This suggests that the (S)-enantiomer could be a key component in the synthesis of other neurologically active agents, potentially with distinct pharmacological profiles.
Furthermore, structurally related chiral phenylethylamines are integral to various classes of drugs. For instance, research into KCNQ2 (Kv7.2) potassium channel openers for the treatment of neuropathic pain has involved molecules with a similar chiral ethylamine moiety, highlighting the importance of this structural motif in neuroscience drug discovery.[7]
Visualization of its Role in Drug Discovery
Caption: Logical relationship of this compound in drug discovery.
Safety and Handling
This compound is classified as harmful if swallowed or inhaled. It is also corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.[3]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Conclusion
This compound is a key chiral intermediate with significant potential in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This guide has provided essential technical information on its properties, synthesis, and analytical characterization. While further research is needed to elucidate any intrinsic biological activity of the compound itself, its value as a stereospecific building block in drug discovery is evident. Researchers and drug development professionals can leverage this information to facilitate the design and synthesis of next-generation pharmaceuticals.
References
- 1. S)-1-(3-Fluorophenyl)ethanamine | CAS 444643-09-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. cymitquimica.com [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound CAS#: 444643-09-8 [m.chemicalbook.com]
- 5. This compound(444643-09-8) 1H NMR [m.chemicalbook.com]
- 6. 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of (S)-1-(3-fluorophenyl)ethanamine
An In-depth Technical Guide to the Physical Properties of (S)-1-(3-fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of this compound, a chiral amine frequently utilized as a building block in the synthesis of pharmacologically active molecules. Due to its importance in medicinal chemistry, particularly in the development of kinase inhibitors and ion channel modulators, a thorough understanding of its physical characteristics is essential for its application in research and development.
Core Physical and Chemical Properties
This compound is a colorless liquid at room temperature.[1][2][3] While several key experimental values are not widely reported in the literature, predicted data and information from analogous compounds provide a reliable profile.
Data Summary
The quantitative are summarized in the table below. It is important to note that some values are predicted through computational models and should be confirmed experimentally for critical applications.
| Property | Value | Source / Notes |
| Molecular Formula | C₈H₁₀FN | [4] |
| Molecular Weight | 139.17 g·mol⁻¹ | [4] |
| Appearance | Colorless Liquid | [1][2] |
| Boiling Point | 182.6 ± 15.0 °C | Predicted for the racemic mixture.[5][6] |
| Melting Point | 0 °C | Commonly cited by suppliers, likely a placeholder.[4][7] |
| Density | 1.063 ± 0.06 g/cm³ | Predicted value.[7] |
| Refractive Index | ~1.512 | No experimental data available. Value is for the related isomer (S)-1-(2-fluorophenyl)ethylamine.[8] |
| Solubility | Insoluble in water, soluble in organic solvents like alcohol, benzene, and ether. | Based on general properties of arylamines.[9] |
Experimental Protocols
The following sections detail standard laboratory methodologies for determining the key physical properties of liquid amines like this compound.
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point with a small amount of sample.[9]
-
Preparation : A small sample (0.5-1.0 mL) of this compound is placed into a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed into the sample.
-
Assembly : The test tube is securely attached to a thermometer. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is below the oil level.
-
Heating : The side arm of the Thiele tube is gently heated. This design allows for uniform heating of the oil via convection.
-
Observation : As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
Measurement : Heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the sample equals the atmospheric pressure.[9] The barometric pressure should be recorded alongside the temperature.[9]
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a fundamental physical constant that can be measured with high precision using a refractometer.[10]
-
Calibration : The refractometer prisms are cleaned with a soft tissue using ethanol or isopropanol and allowed to dry. The instrument is calibrated using a standard of known refractive index, such as distilled water.
-
Sample Application : A few drops of this compound are placed onto the surface of the lower prism.
-
Measurement : The prisms are closed and locked. The light source is activated, and the operator looks through the eyepiece, adjusting the coarse and fine control knobs until the light and dark fields are sharply focused and centered on the crosshairs.
-
Reading : The refractive index value is read from the instrument's scale. The measurement is temperature-dependent, and the temperature (typically 20°C or 25°C) should be controlled and reported with the reading (e.g., nD²⁰).[11][12]
Qualitative Solubility Assessment
This protocol determines the compound's solubility in various solvents.
-
Preparation : A series of test tubes are prepared, each containing 2 mL of a different solvent (e.g., water, ethanol, diethyl ether, 6 M HCl).[13]
-
Addition of Amine : To each test tube, 5 drops (~0.1 g) of this compound are added.[13]
-
Observation : The tubes are agitated thoroughly. The sample is classified as "soluble" if it dissolves completely to form a clear solution, "partially soluble" if some but not all of the material dissolves, and "insoluble" if it remains as a distinct separate phase.
-
Acid Solubility : As an amine, the compound is expected to be basic. Its solubility in aqueous acid (e.g., 6 M HCl) is tested to observe the formation of a soluble ammonium salt.[13]
Logical Workflow Visualization
Synthetic and Resolution Workflow
This compound is a chiral molecule. A common and industrially relevant method for its preparation involves the synthesis of the racemic amine followed by chiral resolution. This process separates the two enantiomers to yield the desired (S)-isomer.
Caption: General workflow for the synthesis and chiral resolution of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (R)-1-(3-Fluorophenyl)ethanamine | 761390-58-3 [sigmaaldrich.com]
- 4. S)-1-(3-Fluorophenyl)ethanamine | CAS 444643-09-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. (RS)-1-(3-FLUOROPHENYL)ETHYLAMINE CAS#: 74788-45-7 [chemicalbook.com]
- 6. (RS)-1-(3-FLUOROPHENYL)ETHYLAMINE CAS#: 74788-45-7 [amp.chemicalbook.com]
- 7. This compound CAS#: 444643-09-8 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.weber.edu [faculty.weber.edu]
- 11. youtube.com [youtube.com]
- 12. knowledge.reagecon.com [knowledge.reagecon.com]
- 13. moorparkcollege.edu [moorparkcollege.edu]
(S)-1-(3-fluorophenyl)ethanamine molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the physicochemical properties and a hypothetical application of (S)-1-(3-fluorophenyl)ethanamine, a key chiral amine in synthetic chemistry.
Physicochemical Properties
This compound is a fluorinated aromatic amine utilized as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its stereochemical purity and functional groups make it a valuable intermediate.
The core quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FN | [1][2][3][4] |
| Molecular Weight | 139.17 g/mol | [1][2][3][4] |
| CAS Number | 444643-09-8 | [1][2][3] |
Hypothetical Research Application: Synthesis of a Chiral Catalyst
For the purposes of this technical guide, we will outline a hypothetical experimental protocol where this compound is used as a precursor for the synthesis of a novel chiral phosphine ligand. Such ligands are critical in asymmetric catalysis, a cornerstone of modern drug development, for producing enantiomerically pure compounds.
Experimental Protocol: Synthesis of a Chiral Phosphine Ligand
This protocol details the synthesis of a hypothetical chiral phosphine ligand, (S)-N-(1-(3-fluorophenyl)ethyl)-P,P-diphenylphosphinous amide, from this compound.
Materials:
-
This compound (99% purity)
-
Chlorodiphenylphosphine
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Hexanes
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an argon inlet is dried under vacuum and purged with argon.
-
Reagent Addition: Anhydrous toluene (100 mL) is added to the flask, followed by this compound (10.0 mmol, 1.39 g) and triethylamine (12.0 mmol, 1.67 mL). The solution is cooled to 0°C in an ice bath.
-
Phosphinylation: Chlorodiphenylphosphine (10.0 mmol, 2.21 g) is dissolved in anhydrous toluene (20 mL) and added dropwise to the stirred solution over 30 minutes via the dropping funnel.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 4 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the triethylamine hydrochloride salt is filtered off under an argon atmosphere. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel, using a hexane:ethyl acetate gradient to elute the product.
-
Characterization: The final product's identity and purity are confirmed using ¹H NMR, ³¹P NMR, and mass spectrometry.
Workflow Visualization
The following diagram illustrates the key steps of the experimental workflow, from initial setup to final product characterization.
Caption: Synthetic workflow for a chiral phosphine ligand.
References
Spectroscopic Profile of (S)-1-(3-fluorophenyl)ethanamine: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for the chiral amine (S)-1-(3-fluorophenyl)ethanamine, a compound of interest in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Chemical Information
| Parameter | Value | Reference |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 444643-09-8 | [1][3] |
| Molecular Formula | C₈H₁₀FN | [1][2][3][4] |
| Molecular Weight | 139.17 g/mol | [1][2][3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below is a summary of the available ¹H NMR data for this compound.
¹H NMR Data
A proton NMR spectrum is available for this compound.[1] While the detailed peak assignments are not fully provided in the available documentation, a general interpretation based on the structure is presented below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-6.9 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~4.1 | Quartet | 1H | Methine proton (-CH) |
| ~2.0 (broad) | Singlet | 2H | Amine protons (-NH₂) |
| ~1.4 | Doublet | 3H | Methyl protons (-CH₃) |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~163 (doublet, ¹JCF) | Aromatic carbon attached to fluorine (C-F) |
| ~145 | Aromatic carbon attached to the ethylamine group |
| ~130 (doublet, ³JCF) | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~115 (doublet, ²JCF) | Aromatic C-H |
| ~113 (doublet, ²JCF) | Aromatic C-H |
| ~50 | Methine carbon (-CH) |
| ~25 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound is not provided, the characteristic absorption bands for a primary amine and a fluoroaromatic compound are well-established.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Medium, Sharp | N-H stretch (primary amine, two bands) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Medium-Strong | N-H bend (scissoring) |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1250-1100 | Strong | C-F stretch |
| 800-600 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak.[5]
| m/z | Interpretation |
| 139 | Molecular ion [M]⁺ |
| 124 | Loss of methyl group [M-CH₃]⁺ |
| 122 | Loss of ammonia [M-NH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution : Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization : Ionize the sample using an appropriate technique. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. This compound(444643-09-8) 1H NMR [m.chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | 444643-09-8 [chemicalbook.com]
- 4. This compound CAS#: 444643-09-8 [m.chemicalbook.com]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comprehensive Technical Guide to (S)-1-(3-fluorophenyl)ethanamine for Researchers and Drug Development Professionals
Introduction
(S)-1-(3-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of a wide range of pharmacologically active molecules and other specialty chemicals. Its stereospecific configuration and the presence of a fluorine atom make it a valuable synthon for introducing chirality and modulating the pharmacokinetic and pharmacodynamic properties of target compounds. This in-depth technical guide provides an overview of the commercial availability, key chemical properties, and detailed experimental protocols for the synthesis and application of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Supplier Specifications
This compound is readily available from a variety of commercial chemical suppliers. It is typically offered in various purities and quantities to suit different research and development needs. Below is a summary of typical product specifications compiled from various suppliers. While the provided Certificate of Analysis is for the (R)-enantiomer, it is representative of the quality and data provided for the (S)-enantiomer.
Table 1: Representative Supplier Specifications for 1-(3-fluorophenyl)ethanamine
| Parameter | Typical Specification |
| Product Name | This compound |
| CAS Number | 444643-09-8 |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Purity (by NMR) | ≥97.0% |
| Enantiomeric Purity (e.e.) | >99% (Typical) |
| Storage Conditions | 2-8°C, protect from light |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Density | 1.059 g/mL at 25 °C | PubChem |
| Boiling Point | 184.6 °C at 760 mmHg | PubChem |
| Flash Point | 71.1 °C | PubChem |
| Refractive Index | n20/D 1.507 | PubChem |
Synthesis of this compound
The enantiomerically pure this compound can be synthesized through various methods, with asymmetric synthesis being one of the most efficient. A common approach involves the asymmetric reduction of a corresponding ketimine precursor derived from 3-fluoroacetophenone.
Asymmetric Synthesis via Transfer Hydrogenation of a Chiral N-sulfinylimine
This method utilizes a chiral auxiliary, (R)-tert-butanesulfinamide, to direct the stereoselective reduction of the ketimine intermediate.
Experimental Protocol:
Step 1: Synthesis of (R,E)-N-(1-(3-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
-
To a sealed flask containing 3-fluoroacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) is added titanium(IV) ethoxide (2.0 eq).
-
The reaction mixture is heated to 60 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The resulting mixture is stirred vigorously for 30 minutes and then filtered through a pad of celite.
-
The filter cake is washed with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-sulfinyl ketimine, which can be used in the next step without further purification.
Step 2: Diastereoselective Reduction to (R)-N-((S)-1-(3-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide
-
The crude N-sulfinyl ketimine from the previous step is dissolved in an appropriate solvent, such as THF or 2-propanol, under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to the desired temperature (e.g., -78 °C or as optimized for the specific reducing agent).
-
A reducing agent, such as L-selectride® or sodium borohydride, is added portion-wise, maintaining the temperature.
-
The reaction is stirred at this temperature until complete, as monitored by TLC or LC-MS.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
The purified N-sulfinyl amine is dissolved in methanol.
-
A solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in dioxane or ethereal HCl) is added, and the mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound. The final product can be further purified by distillation if necessary.
Application in Organic Synthesis: Amide Coupling
This compound is a versatile primary amine that readily participates in amide bond formation with carboxylic acids or their activated derivatives. This reaction is fundamental in the synthesis of a vast array of molecules, including pharmaceutical intermediates.
Synthesis of N-((S)-1-(3-fluorophenyl)ethyl)acetamide
This protocol describes a straightforward acylation of this compound with acetic anhydride.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-((S)-1-(3-fluorophenyl)ethyl)acetamide.
-
The product can be purified by recrystallization or column chromatography on silica gel.
Conclusion
This compound is a cornerstone chiral building block for the synthesis of complex molecules in the pharmaceutical and fine chemical industries. Its commercial availability and well-established synthetic routes, particularly asymmetric methods, make it an accessible and valuable tool for researchers. The protocols detailed in this guide provide a solid foundation for the synthesis and application of this important chiral amine, enabling the development of novel chemical entities with tailored properties. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be carried out by trained personnel in a suitable laboratory environment.
References
An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(3-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorine atom on the phenyl ring and a stereocenter, makes it a valuable building block for the synthesis of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the known properties of this compound hydrochloride, including its chemical, physical, and pharmacological characteristics. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its potential mechanism of action. All quantitative data is summarized in structured tables for ease of reference, and key concepts are visualized through diagrams generated using the DOT language.
Chemical and Physical Properties
This compound hydrochloride is the hydrochloride salt of the chiral amine this compound. The presence of the fluorine atom can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to biological targets. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.
Table 1: General and Physical Properties of this compound and its Hydrochloride Salt
| Property | Value | Source |
| IUPAC Name | (1S)-1-(3-fluorophenyl)ethan-1-amine hydrochloride | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₁ClFN | --INVALID-LINK-- |
| Molecular Weight | 175.63 g/mol | --INVALID-LINK-- |
| CAS Number | 321429-48-5 | --INVALID-LINK-- |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | General chemical principles |
| pKa | Data not available | N/A |
| Optical Rotation | Data not available | N/A |
Table 2: Computed Properties of this compound Hydrochloride
| Property | Value | Source |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
| Exact Mass | 175.056405 | --INVALID-LINK-- |
| Topological Polar Surface Area | 26.0 Ų | --INVALID-LINK-- |
Spectroscopic Data
Note: The following spectral data is for the free base, this compound. The hydrochloride salt will exhibit characteristic differences, particularly in the NMR due to protonation of the amine and in the IR spectrum.
Table 3: Spectroscopic Data for this compound
| Spectrum | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~1.4 (d, 3H, CH₃), ~1.7 (br s, 2H, NH₂), ~4.1 (q, 1H, CH), ~6.8-7.3 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~25 (CH₃), ~50 (CH), ~113 (d, J≈21 Hz, Ar-C), ~114 (d, J≈21 Hz, Ar-C), ~122 (Ar-C), ~129 (d, J≈8 Hz, Ar-C), ~147 (d, J≈7 Hz, Ar-C), ~163 (d, J≈245 Hz, Ar-C-F) |
| Infrared (IR) | ν ~3300-3400 cm⁻¹ (N-H stretch), ~2850-2950 cm⁻¹ (C-H stretch), ~1600, 1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-F stretch) |
| Mass Spectrometry (MS) | m/z 139 (M⁺), 124 (M-CH₃)⁺, 109 (M-C₂H₄N)⁺ |
Experimental Protocols
Asymmetric Synthesis via Reductive Amination
A common and effective method for the synthesis of chiral amines like this compound is the asymmetric reductive amination of the corresponding ketone, 3'-fluoroacetophenone. This can be achieved using a chiral auxiliary or a chiral catalyst. Below is a representative protocol using a chiral auxiliary.
Experimental Workflow: Asymmetric Synthesis
Caption: Asymmetric synthesis of this compound HCl.
Methodology:
-
Imine Formation: To a solution of 3'-fluoroacetophenone (1.0 eq) in toluene are added (S)-(-)-α-methylbenzylamine (1.1 eq) and titanium(IV) isopropoxide (1.2 eq). The mixture is heated to reflux with a Dean-Stark trap for 12-18 hours to remove water. The solvent is then removed under reduced pressure.
-
Diastereoselective Reduction: The crude imine is dissolved in methanol and cooled to 0°C. Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes. The reaction is stirred at 0°C for 2 hours and then at room temperature for 4 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed in vacuo, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric amines are separated by column chromatography on silica gel.
-
Deprotection: The desired diastereomer is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a balloon of hydrogen for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated.
-
Salt Formation: The resulting this compound is dissolved in diethyl ether and cooled to 0°C. A solution of hydrochloric acid in diethyl ether (1.1 eq) is added dropwise. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride.
Analytical Methods
The purity and identity of this compound hydrochloride can be confirmed using a variety of analytical techniques.
Analytical Workflow
Caption: Analytical workflow for compound characterization.
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity. A C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically used.
-
Chiral HPLC: To determine enantiomeric excess. A chiral stationary phase, such as a cellulose or amylose-based column, is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For the hydrochloride salt, the NH protons will appear as a broad singlet at a downfield chemical shift.
-
Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) is a suitable method.
-
Infrared (IR) Spectroscopy: To identify functional groups. The hydrochloride salt will show a broad absorption in the 2400-2800 cm⁻¹ range due to the ammonium salt.
-
Melting Point: To assess purity and for identification.
-
Optical Rotation: To confirm the stereochemistry and determine the specific rotation.
Pharmacological Properties and Mechanism of Action
This compound belongs to the phenethylamine class of compounds, which are known to interact with various targets in the central nervous system. The primary mechanism of action for many phenethylamines involves the modulation of monoamine neurotransmitter systems.
Potential Mechanism of Action
Based on its structural similarity to other psychoactive phenethylamines, this compound hydrochloride is hypothesized to act as a modulator of monoamine transporters and as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1]
-
Monoamine Transporter Interaction: It may inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to increased synaptic concentrations of these neurotransmitters. The affinity for each transporter will determine its specific pharmacological profile.
-
TAAR1 Agonism: Activation of TAAR1 can trigger a cascade of intracellular signaling events, including the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[2] This can lead to a reduction in the firing rate of monoaminergic neurons and can also induce the internalization of monoamine transporters, further affecting neurotransmitter levels.[3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway following the activation of TAAR1 by a phenethylamine derivative.
TAAR1 Signaling Pathway
Caption: Proposed TAAR1 signaling cascade for phenethylamines.
Safety and Handling
This compound hydrochloride is a chemical that should be handled by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound hydrochloride is a chiral building block with significant potential in the development of novel therapeutics, particularly those targeting the central nervous system. Its synthesis can be achieved through established methods of asymmetric chemistry, and its pharmacological profile is likely dominated by its interaction with monoamine transporters and the TAAR1 receptor. Further research is warranted to fully elucidate its specific binding affinities, functional activities, and in vivo efficacy and safety. This guide provides a foundational understanding of this compound for researchers and drug development professionals.
References
The Dual Nature of Fluorine: An In-depth Technical Guide to its Role in Phenyl Ring Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into phenyl rings has become a cornerstone of modern medicinal chemistry and drug development. This seemingly simple substitution can profoundly alter the electronic properties, reactivity, and metabolic fate of a molecule, offering a powerful tool to fine-tune its pharmacological profile. This technical guide provides an in-depth exploration of the multifaceted role of fluorine in activating and modulating the reactivity of the phenyl ring, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The influence of fluorine on a phenyl ring is a delicate interplay of two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The extreme electronegativity of fluorine dominates its character, leading to a significant polarization of the carbon-fluorine bond. This inductive effect deactivates the aromatic ring towards electrophilic attack but, conversely, activates it for nucleophilic aromatic substitution. The resonance effect, arising from the donation of fluorine's lone pair electrons into the aromatic π-system, directs incoming electrophiles to the ortho and para positions. Understanding and harnessing this dual nature is critical for rational drug design.
Data Presentation: Quantitative Insights into Fluorine's Influence
To provide a clear and comparative overview of fluorine's impact, the following tables summarize key quantitative data on reaction rates and acidity/basicity.
Electrophilic Aromatic Substitution
Fluorine's strong inductive effect generally deactivates the phenyl ring towards electrophilic attack compared to unsubstituted benzene. However, its resonance effect directs the substitution to the ortho and para positions.
| Compound | Relative Rate of Nitration (Benzene = 1) | |---|---| | Benzene | 1.0 | | Fluorobenzene | 0.15 | | Chlorobenzene | 0.033 | | Bromobenzene | 0.030 | | Iodobenzene | 0.18 |
Table 1: Relative Rates of Nitration for Halobenzenes. This table illustrates the deactivating effect of halogens on electrophilic aromatic substitution, with fluorine being the least deactivating among the common halogens.
| Position | Partial Rate Factor for Nitration of Fluorobenzene | |---|---| | ortho | 0.13 | | meta | 0.01 | | para | 0.86 |
Table 2: Positional Reactivity of Fluorobenzene in Nitration. This data highlights the strong para-directing effect of the fluorine substituent in electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution
The powerful electron-withdrawing nature of fluorine significantly accelerates the rate of nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate. This effect is most pronounced when fluorine is positioned ortho or para to the leaving group and an activating group like a nitro group is present.
| Halogen (X) in 1-X-2,4-dinitrobenzene | Relative Rate of Reaction with Piperidine | |---|---| | F | 3300 | | Cl | 4.5 | | Br | 1.0 |
Table 3: Relative Rates of Nucleophilic Aromatic Substitution for 1-Halo-2,4-dinitrobenzenes. This table demonstrates the vastly superior activating effect of fluorine compared to other halogens in SNAr reactions.
Acidity and Basicity
The inductive effect of fluorine can significantly influence the pKa of nearby acidic or basic functional groups.
| Compound | pKa | |---|---| | Phenol | 9.95 | | 2-Fluorophenol | 8.81[1] | | 3-Fluorophenol | 9.28[1] | | 4-Fluorophenol | 9.81[1] |
Table 4: pKa Values of Fluorinated Phenols. The increased acidity (lower pKa) of fluorophenols compared to phenol is a direct consequence of the electron-withdrawing inductive effect of fluorine stabilizing the phenoxide ion. The effect is most pronounced in the ortho position due to proximity.
| Compound | pKa of Conjugate Acid | |---|---| | Aniline | 4.60 | | 2-Fluoroaniline | 3.20 | | 3-Fluoroaniline | 3.51 | | 4-Fluoroaniline | 4.65[2] |
Table 5: pKa Values of the Conjugate Acids of Fluorinated Anilines. The decreased basicity (lower pKa of the conjugate acid) of fluoroanilines is due to the inductive withdrawal of electron density from the nitrogen atom, making the lone pair less available for protonation.
Metabolic Stability
A key application of fluorination in drug design is to block metabolically labile positions, thereby enhancing the metabolic stability and half-life of a drug.
| Compound | In Vitro Half-life (t1/2) in Human Liver Microsomes (min) | |---|---| | Celecoxib Analogue (Ar-H) | 3.5 | | Celecoxib Analogue (Ar-F) | 220 |
Table 6: Comparative Metabolic Stability of a Fluorinated vs. Non-fluorinated Celecoxib Analogue. This data exemplifies the dramatic increase in metabolic stability achieved by replacing a hydrogen atom with fluorine at a site of metabolic oxidation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their replication and adaptation in a research setting.
Electrophilic Fluorination of an Aromatic Compound using Selectfluor™
Objective: To synthesize a fluoroaromatic compound via electrophilic fluorination.
Materials:
-
Aromatic substrate (e.g., anisole)
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of the aromatic substrate (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (N2 or Ar), add Selectfluor™ (1.2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired fluorinated aromatic compound.
-
Characterize the product by NMR and mass spectrometry.
Nucleophilic Aromatic Substitution of 1-Fluoro-4-nitrobenzene with an Amine
Objective: To synthesize an N-aryl amine via nucleophilic aromatic substitution.
Materials:
-
1-Fluoro-4-nitrobenzene
-
Amine nucleophile (e.g., piperidine)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 mmol) and the amine (1.2 mmol) in DMF (10 mL).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired N-aryl amine.
-
Characterize the product by melting point, NMR, and mass spectrometry.
Synthesis of a Fluorinated Drug Analogue: Fluorotamoxifen
Objective: To synthesize a fluorinated analogue of the drug tamoxifen. This protocol is a conceptual illustration and may require optimization.
Materials:
-
4-bromo-1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylbut-1-ene (a tamoxifen precursor)
-
n-Butyllithium (n-BuLi)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Dissolve the tamoxifen precursor (1.0 mmol) in anhydrous THF (20 mL) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise to the solution. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve N-fluorobenzenesulfonimide (1.2 mmol) in anhydrous THF (10 mL).
-
Add the NFSI solution to the reaction mixture at -78 °C via a cannula.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel to obtain fluorotamoxifen.
-
Characterize the final product using NMR and mass spectrometry.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the role of fluorine in phenyl ring activation.
Caption: Electrophilic substitution on fluorobenzene.
Caption: Nucleophilic aromatic substitution on fluoronitrobenzene.
Caption: Fluorine's role in blocking metabolic oxidation.
Conclusion
The strategic placement of fluorine on a phenyl ring is a powerful and versatile strategy in drug discovery and development. Its ability to modulate electronic properties, direct reactivity, and enhance metabolic stability provides medicinal chemists with a valuable tool for optimizing lead compounds. A thorough understanding of the interplay between fluorine's inductive and resonance effects is paramount for its successful application. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to explore and exploit the unique properties of fluorine in their own research endeavors, ultimately contributing to the development of safer and more effective therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(3-fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(3-fluorophenyl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective synthesis is of significant interest to the drug development industry. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound via three prominent methods: Asymmetric Reductive Amination, Asymmetric Hydrogenation of the corresponding imine, and Biocatalytic Transamination. Each method is presented with a detailed protocol, a summary of expected quantitative data, and visual representations of the workflows and reaction pathways.
Introduction
The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile.[1][2] this compound serves as a key intermediate in the preparation of a range of bioactive molecules. The methods presented herein offer distinct advantages and are suited for different research and development scales. Asymmetric reductive amination provides a direct, one-pot approach, while asymmetric hydrogenation of a pre-formed imine allows for a two-step, controlled synthesis. Biocatalytic transamination represents a green and highly selective alternative, operating under mild conditions.[2][3][4]
Synthetic Strategies
Three primary strategies for the asymmetric synthesis of this compound are detailed below.
Method 1: Asymmetric Reductive Amination
This method involves the direct conversion of 3-fluoroacetophenone to the chiral amine in a single step using a chiral catalyst and a suitable reducing agent.[5][6][7][8]
Reaction Scheme:
Experimental Protocol: Asymmetric Reductive Amination
Materials:
-
3-Fluoroacetophenone (1.0 equiv)
-
Ammonium formate (or other ammonia source) (1.5 - 2.0 equiv)
-
Chiral Catalyst: e.g., a chiral iridium complex with a diamine ligand (0.5 - 2.0 mol%)[1][9]
-
Reducing Agent: e.g., Formic acid or Hantzsch ester (1.5 - 2.0 equiv)[10]
-
Solvent: e.g., Dichloromethane (DCM) or Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral iridium catalyst and the chosen solvent.
-
Add 3-fluoroacetophenone and the ammonia source to the flask.
-
Stir the mixture at the desired temperature (typically ranging from room temperature to 50 °C).
-
Slowly add the reducing agent to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Determine the yield and enantiomeric excess (see Section 3).
Method 2: Asymmetric Hydrogenation of Imine
This two-step approach involves the initial formation of an N-aryl or N-sulfonyl imine from 3-fluoroacetophenone, followed by asymmetric hydrogenation using a chiral transition metal catalyst.[9][11][12]
Reaction Scheme:
Step 1: Imine Formation ``` O N-R // // C -- CH3 + H2N-R --[Acid catalyst, Dehydrating agent]--> C -- CH3 / \ / / \ / /\ F / \ F 3-fluoroacetophenone Imine
/ \ / / \ / /\ F / \ F Imine Protected Amine
/ \ / / \ / /\ F / \ F 3-fluoroacetophenone this compound```
Experimental Protocol: Biocatalytic Transamination
Materials:
-
3-Fluoroacetophenone (1.0 equiv)
-
(S)-selective ω-Transaminase
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Amine Donor: e.g., Isopropylamine or Alanine (in excess)
-
Buffer solution (e.g., Phosphate buffer, pH 7.5-8.5)
-
Co-solvent (optional, e.g., DMSO)
-
Standard laboratory glassware and purification equipment.
Procedure:
-
Prepare a buffer solution and adjust the pH to the optimal range for the chosen transaminase.
-
In a reaction vessel, dissolve the PLP and the amine donor in the buffer.
-
Add the transaminase enzyme to the solution.
-
If necessary, add a co-solvent (e.g., DMSO) to improve the solubility of the substrate, typically 5-25% v/v. 5[13]. Add 3-fluoroacetophenone to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Once the reaction has reached the desired conversion, stop the reaction by adding a quenching solution (e.g., adjusting the pH or adding an organic solvent).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
Determine the yield and enantiomeric excess (see Section 3).
Data Presentation and Analysis
Quantitative data from the synthesis of this compound should be carefully recorded and presented for comparison.
Table 1: Comparison of Asymmetric Synthesis Methods
| Parameter | Asymmetric Reductive Amination | Asymmetric Hydrogenation of Imine | Biocatalytic Transamination |
| Starting Material | 3-Fluoroacetophenone | 3-Fluoroacetophenone | 3-Fluoroacetophenone |
| Typical Catalyst | Chiral Iridium or Ruthenium complexes | Chiral Rhodium or Ruthenium complexes | (S)-selective ω-Transaminase |
| Typical Yield | 70-95% | 80-98% (overall) | 85-99% |
| Enantiomeric Excess (ee) | 85-99% | 90-99% | >99% |
| Reaction Temperature | 25-50 °C | 25-60 °C | 30-40 °C |
| Pressure | Atmospheric | 10-50 bar H₂ | Atmospheric |
| Key Advantages | One-pot procedure | High enantioselectivity | High enantioselectivity, mild conditions, green |
| Key Disadvantages | Catalyst cost, optimization required | Two-step process, high pressure | Enzyme cost and stability, equilibrium limitations |
Analytical Protocol: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the synthesized this compound can be determined by the following methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Calculation: The ee is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating or Derivatizing Agent:
-
Chiral Solvating Agent: The amine is dissolved in a solution containing a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The two enantiomers will form diastereomeric complexes that can be distinguished in the ¹H or ¹⁹F NMR spectrum.
-
Chiral Derivatizing Agent: The amine is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric amides. The diastereomers will have distinct signals in the NMR spectrum, allowing for the determination of the ee by integration.
-
Diagrams of Synthetic Pathways and Workflows
Asymmetric Reductive Amination Workflow
Caption: Workflow for Asymmetric Reductive Amination.
Asymmetric Hydrogenation of Imine Pathway
Caption: Reaction pathway for Asymmetric Hydrogenation.
Biocatalytic Transamination Cycle
Caption: Simplified catalytic cycle of transaminase.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Scope of the organocatalysed asymmetric reductive amination of ketones with trichlorosilane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. doaj.org [doaj.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Enantioselective Synthesis of Chiral Amines Using Metal Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products, with an estimated 40-45% of small molecule drugs containing at least one chiral amine fragment.[1][2] Consequently, the development of efficient and highly selective methods for their synthesis is a cornerstone of modern organic chemistry. Among the various strategies, transition metal-catalyzed enantioselective synthesis has emerged as a powerful and versatile tool, offering high atom economy and exceptional levels of stereocontrol.[1][3]
This document provides detailed application notes and protocols for the synthesis of chiral amines using state-of-the-art metal catalysts, focusing on common strategies such as asymmetric hydrogenation of imines, reductive amination, and allylic amination.
Core Concepts and Strategies
The primary strategies for the metal-catalyzed enantioselective synthesis of chiral amines involve the asymmetric reduction or functionalization of prochiral precursors. The most prominent methods include:
-
Asymmetric Hydrogenation (AH) of Imines: This is one of the most direct and efficient methods for producing α-chiral amines.[1] A prochiral imine is hydrogenated using a chiral metal catalyst, typically based on iridium, rhodium, or ruthenium, to yield the corresponding chiral amine with high enantioselectivity.[1][2][4]
-
Asymmetric Reductive Amination (ARA): This one-pot reaction combines a ketone or aldehyde with an amine source and a reducing agent in the presence of a chiral metal catalyst.[5][6] This method is highly convergent and avoids the isolation of often unstable imine intermediates.[7]
-
Asymmetric Transfer Hydrogenation (ATH): In this variation, a hydrogen donor like isopropanol or formic acid is used instead of molecular hydrogen.[8] ATH often proceeds under milder conditions and does not require high-pressure hydrogenation equipment.
-
Asymmetric Allylic Amination: This method introduces an amino group at an allylic position of an alkene, creating a C-N bond with concomitant control of stereochemistry.[9][10] Palladium catalysts are frequently employed for this transformation.[9][11]
Visualization of Key Processes
To aid in the understanding of these synthetic strategies, the following diagrams illustrate a typical experimental workflow, a representative catalytic cycle, and a decision-making framework for catalyst selection.
Caption: A typical experimental workflow for metal-catalyzed asymmetric hydrogenation.
Caption: A simplified catalytic cycle for the asymmetric hydrogenation of an imine.
Caption: A decision tree to guide the selection of a metal catalyst system.
Data Presentation: Catalyst Performance
The choice of metal and chiral ligand is crucial for achieving high yield and enantioselectivity. The following tables summarize the performance of various catalytic systems for different transformations.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Aryl Imines
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Ir/f-Binaphane | N-(1-phenylethylidene)aniline | >99 | 99 | 50 bar H₂, RT, 12h | [1] |
| Ir/SimplePHOX | N-(1-phenylethylidene)aniline | >95 | 96 | 50 bar H₂, -20 °C | [1][12] |
| Ir/Spiro PNP | N-sulfonyl dialkyl imines | up to 99 | up to 98 | 50 atm H₂, nPrOH, RT, 24h | [13][14] |
| Ir-MaxPHOX | Acyclic N-aryl ketimines | >95 | up to 96 | 1 bar H₂ |[1] |
Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation and Amination
| Catalyst/Ligand | Reaction Type | Substrate Scope | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Ru/Xyl-Skewphos/DPEN | AH of Imines | Aromatic & Heteroaromatic Ketimines | up to 99 | up to 99 | [1] |
| Ru-Macho | Amination of Alcohols | Racemic Secondary Alcohols | 31-89 | >95:5 dr | [15] |
| Ru(OAc)₂/(R)-binap | DARA | α-alkoxy ketone | >90 | 83 | [16] |
| Ru complex | Amination of Alcohols | Primary & Secondary Alcohols | high | N/A |[17][18] |
Table 3: Rhodium, Palladium, and Copper-Catalyzed Enantioselective Aminations
| Metal/Ligand | Reaction Type | Substrate Scope | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Rh/Bisaminophosphine | AH of Enamides | β-Branched Enamides | excellent | high | [19][20] |
| Pd/SKP | Allylic Amination | Allylic Acetates | good | excellent | [9] |
| Pd/Monophosphoramidite | Allylic Amination | α,α-disubstituted allylic carbonates | high | up to 97 | [21] |
| Cu/(S,S)-Ph-BPE | Hydroaminomethylation | Alkenes with N,O-acetals | high | 92 to >99 |[22] |
Experimental Protocols
The following are representative, detailed protocols for key enantioselective amination reactions.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Aryl Imine
This protocol is adapted from procedures utilizing Ir-Phosphino-oxazoline (PHOX) type catalysts for the hydrogenation of N-aryl imines.[1][12]
Materials:
-
Iridium precursor: [Ir(COD)Cl]₂
-
Chiral Ligand: (S)-SimplePHOX
-
Substrate: N-(1-phenylethylidene)aniline
-
Solvent: Dichloromethane (DCM), anhydrous and degassed
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Glassware: Schlenk flask, autoclave with magnetic stirring bar
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere, add [Ir(COD)Cl]₂ (0.0025 mmol, 0.5 mol%) and the chiral P,N ligand (e.g., SimplePHOX, 0.0055 mmol, 1.1 mol%).
-
Add 2 mL of degassed DCM and stir the mixture at room temperature for 30 minutes. The solution should turn orange/red.
-
-
Reaction Setup:
-
In a separate vial, dissolve the N-(1-phenylethylidene)aniline substrate (0.5 mmol) in 3 mL of degassed DCM.
-
Transfer the substrate solution to the autoclave's glass liner containing a magnetic stir bar.
-
Using a syringe, transfer the prepared catalyst solution to the autoclave liner under a flow of inert gas.
-
-
Hydrogenation:
-
Seal the autoclave.
-
Purge the autoclave by pressurizing with hydrogen gas (approx. 10 bar) and then venting, repeat this cycle 3-5 times.
-
Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature or -20 °C) for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the autoclave.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
-
Protocol 2: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination (DARA)
This protocol describes a general procedure for the direct reductive amination of a ketone with an ammonium salt, adapted from methodologies using Ru-BINAP type catalysts.[16]
Materials:
-
Ruthenium Catalyst: Ru(OAc)₂{(R)-binap}
-
Substrate: 1-Tetralone
-
Amine Source: Ammonium salicylate
-
Solvent: Methanol (MeOH)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Autoclave with glass liner and magnetic stirring
Procedure:
-
Reaction Setup:
-
To the glass liner of an autoclave, add Ru(OAc)₂{(R)-binap} (0.01 mmol, 1 mol%), 1-tetralone (1.0 mmol), and ammonium salicylate (1.5 mmol).
-
Add a magnetic stir bar and then 5 mL of methanol.
-
-
Hydrogenation:
-
Seal the autoclave and purge it 3-5 times with hydrogen gas.
-
Pressurize the autoclave to 50 bar H₂.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
-
Work-up and Analysis:
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a short pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the chiral primary amine.
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
Protocol 3: Palladium-Catalyzed Asymmetric Allylic Amination
This protocol is a general representation of the allylic amination of an allylic acetate, a common transformation catalyzed by palladium complexes with chiral ligands.[9]
Materials:
-
Palladium precursor: [Pd(allyl)Cl]₂
-
Chiral Ligand: (R,R)-Trost Ligand
-
Substrate: rac-1,3-diphenylallyl acetate
-
Nucleophile: Benzylamine
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvent: Tetrahydrofuran (THF), anhydrous
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk tube under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%) and the chiral ligand (0.03 mmol, 3 mol%) in 2 mL of THF.
-
Stir the mixture at room temperature for 20 minutes.
-
-
Reaction Setup:
-
In a separate flask, dissolve rac-1,3-diphenylallyl acetate (1.0 mmol), benzylamine (1.2 mmol), and Na₂CO₃ (1.5 mmol) in 8 mL of THF.
-
-
Reaction:
-
Transfer the catalyst solution to the substrate mixture via cannula.
-
Stir the resulting mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Analysis:
-
Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and ligands. All reactions should be performed by trained personnel in a well-ventilated fume hood, following all necessary safety precautions, especially when working with high-pressure gases and flammable solvents.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal-Brønsted Acid Cooperative Catalysis for Asymmetric Reductive Amination [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. Palladium-catalyzed asymmetric allylic amination: enantioselective synthesis of chiral α-methylene substituted β-aminop… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hy" by Kostiantyn O. Marichev and James M. Takacs [digitalcommons.unl.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Chiral Resolution of Racemic 1-(3-Fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceutical and agrochemical compounds. The stereochemistry of this amine is often crucial for the biological activity and selectivity of the final product. As such, the separation of its racemic mixture into individual enantiomers is a critical step in many synthetic routes. These application notes provide detailed protocols for two common and effective methods for the chiral resolution of racemic 1-(3-fluorophenyl)ethanamine: diastereomeric salt crystallization and enzymatic kinetic resolution. The protocols are based on established methodologies for similar chiral amines and are intended to serve as a comprehensive guide for laboratory-scale resolution.
Methods Overview
Two primary methods for the chiral resolution of racemic 1-(3-fluorophenyl)ethanamine are presented:
-
Diastereomeric Salt Crystallization: This classical resolution technique involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomer. L-(+)-tartaric acid is a commonly used and effective resolving agent for this class of amines.
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of an enzyme, such as a lipase, to preferentially acylate one enantiomer of the racemic amine. This results in a mixture of an acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. Candida antarctica lipase B (CALB) is a widely used and versatile enzyme for the kinetic resolution of chiral amines.
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization using L-(+)-Tartaric Acid
This protocol describes the resolution of racemic 1-(3-fluorophenyl)ethanamine by forming diastereomeric salts with L-(+)-tartaric acid, followed by fractional crystallization.
Materials:
-
Racemic 1-(3-fluorophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
Ethanol
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
1. Formation of Diastereomeric Salts: a. In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of racemic 1-(3-fluorophenyl)ethanamine in 100 mL of methanol. b. In a separate beaker, dissolve an equimolar amount of L-(+)-tartaric acid in 50 mL of warm methanol. c. Slowly add the L-(+)-tartaric acid solution to the amine solution with continuous stirring. d. Stir the mixture at room temperature for 1-2 hours. A precipitate of the diastereomeric salts should form.
2. Fractional Crystallization: a. Gently heat the mixture to reflux until all the solid dissolves. b. Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize. c. For further crystallization, cool the flask in an ice bath for 1-2 hours. d. Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold ethanol. e. The collected solid is the first crop of the less soluble diastereomeric salt. The mother liquor contains the more soluble diastereomeric salt. f. To improve the enantiomeric purity, the collected crystals can be recrystallized from a minimal amount of hot methanol.
3. Liberation of the Enantiomerically Enriched Amine: a. Suspend the crystalline diastereomeric salt in 100 mL of water. b. Add 2 M NaOH solution dropwise with stirring until the pH of the solution is approximately 10-11, ensuring all the salt has dissolved and the free amine has been liberated. c. Extract the aqueous solution with dichloromethane or diethyl ether (3 x 50 mL). d. Combine the organic extracts and dry over anhydrous sodium sulfate. e. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched 1-(3-fluorophenyl)ethanamine.
4. Determination of Enantiomeric Excess: a. The enantiomeric excess (e.e.) of the resolved amine should be determined by chiral HPLC or by ¹H NMR spectroscopy using a chiral solvating or derivatizing agent.
Protocol 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)
This protocol outlines the kinetic resolution of racemic 1-(3-fluorophenyl)ethanamine via enzymatic acylation.
Materials:
-
Racemic 1-(3-fluorophenyl)ethanamine
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran)
-
Standard laboratory glassware
-
Orbital shaker or magnetic stirrer
-
Filtration setup
-
Silica gel for column chromatography
Procedure:
1. Enzymatic Acylation: a. To a 100 mL flask, add 5.0 g of racemic 1-(3-fluorophenyl)ethanamine, 50 mL of anhydrous toluene, and an equimolar amount of ethyl acetate. b. Add 500 mg of immobilized CALB to the mixture. c. Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure gentle agitation at a constant temperature (typically 30-40 °C). d. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
2. Work-up and Separation: a. Once the desired conversion is reached, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and reused. b. Remove the solvent from the filtrate under reduced pressure. c. The resulting residue contains the acylated amine and the unreacted amine. These can be separated by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexane. d. The unreacted amine can be further purified by distillation or crystallization of its salt. e. The acylated amine can be hydrolyzed back to the free amine of the opposite configuration using acidic or basic conditions if desired.
3. Determination of Enantiomeric Excess: a. Determine the enantiomeric excess of the unreacted amine and the acylated product using chiral HPLC or GC.
Data Presentation
The following tables present representative quantitative data for the chiral resolution of racemic 1-(3-fluorophenyl)ethanamine based on the protocols described above. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Representative Data for Diastereomeric Salt Crystallization
| Parameter | Value |
| Racemic Amine | 10.0 g |
| L-(+)-Tartaric Acid | 10.8 g (1.0 eq) |
| Solvent | Methanol |
| (S)-Amine Diastereomeric Salt | |
| Yield (after 1st crystallization) | ~5-6 g |
| Enantiomeric Excess (e.e.) | >90% |
| Liberated (S)-Amine | |
| Yield | ~2.5-3.5 g |
| Enantiomeric Excess (e.e.) | >95% (after recrystallization) |
Table 2: Representative Data for Enzymatic Kinetic Resolution
| Parameter | Value |
| Racemic Amine | 5.0 g |
| Enzyme (CALB) | 500 mg |
| Acyl Donor | Ethyl Acetate (1.0 eq) |
| Solvent | Toluene |
| Reaction Time | 24-48 h |
| Conversion | ~50% |
| Unreacted (R)-Amine | |
| Yield | ~2.0-2.4 g |
| Enantiomeric Excess (e.e.) | >98% |
| Acylated (S)-Amide | |
| Yield | ~2.8-3.2 g |
| Enantiomeric Excess (e.e.) | >98% |
Visualizations
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine via diastereomeric salt crystallization.
Caption: Workflow for Diastereomeric Salt Resolution.
Conclusion
The protocols provided herein offer detailed and practical guidance for the chiral resolution of racemic 1-(3-fluorophenyl)ethanamine. The choice between diastereomeric salt crystallization and enzymatic kinetic resolution will depend on factors such as the desired enantiomer, scale of the reaction, cost, and available equipment. Both methods are capable of providing the enantiomers with high optical purity, which is essential for their application in the synthesis of chiral drugs and other bioactive molecules. It is recommended to perform small-scale optimization experiments to fine-tune the conditions for achieving the best results.
Application Notes and Protocols for Chiral Resolution Using (S)-1-(3-fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit different pharmacological, toxicological, and metabolic properties. Therefore, the production of single-enantiomer drugs is highly desirable to improve efficacy and reduce side effects. One of the most robust and widely used methods for chiral resolution on an industrial scale is the formation of diastereomeric salts.
This method involves the reaction of a racemic mixture, in this case, a racemic carboxylic acid, with an enantiomerically pure resolving agent, (S)-1-(3-fluorophenyl)ethanamine. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, melting point, and crystal structure. These differences allow for their separation by conventional techniques like fractional crystallization.
This compound is a valuable chiral resolving agent due to its basicity, which allows for salt formation with acidic compounds, and its rigid structure, which can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts, thereby facilitating separation. These application notes provide a detailed protocol for the use of this compound in the resolution of a model racemic carboxylic acid.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated in the diagram below, a racemic mixture of a carboxylic acid, containing both (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral amine, this compound. This reaction yields two diastereomeric salts: [(R)-acid · (S)-amine] and [(S)-acid · (S)-amine]. Due to their different spatial arrangements, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities in a given solvent system. This solubility difference allows for the preferential crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Finally, the resolved enantiomer of the carboxylic acid is recovered from the isolated diastereomeric salt by treatment with an acid to break the salt and liberate the free acid and the resolving agent. The resolving agent can often be recovered and reused.
Figure 1: Principle of chiral resolution via diastereomeric salt formation.
Experimental Protocols
The following protocols are generalized for the resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific substrates.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol describes the formation of diastereomeric salts and their separation by fractional crystallization.
Figure 2: Workflow for diastereomeric salt formation and crystallization.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Anhydrous ethanol (or other suitable solvent)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Heating mantle or water bath
-
Ice bath
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable solvent (e.g., anhydrous ethanol) with gentle heating and stirring to achieve complete dissolution.
-
Addition of Resolving Agent: To the warm solution, add this compound (0.5-1.0 eq.) dropwise or in portions. The optimal stoichiometry should be determined empirically. The formation of a salt may be observed as a precipitate or cloudiness.
-
Crystallization: Allow the mixture to cool slowly to room temperature. For enhanced crystallization, the mixture can be further cooled in an ice bath or refrigerator (0-4 °C) for several hours or overnight. Seeding with a small crystal of the desired diastereomeric salt can promote crystallization if it is slow to initiate.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiopure Carboxylic Acid
This protocol describes the recovery of the enantiomerically enriched carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Diastereomerically pure salt from Protocol 1
-
Aqueous acid solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Dissolution/Suspension: Suspend or dissolve the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate).
-
Acidification: Add an aqueous acid solution (e.g., 1 M HCl) dropwise with stirring until the pH of the aqueous layer is acidic (pH 1-2). This will break the salt, protonating the carboxylic acid and protonating the amine, which will dissolve in the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Recovery of Resolving Agent (Optional): The aqueous layer containing the protonated this compound can be basified (e.g., with NaOH) and extracted with an organic solvent to recover the resolving agent for reuse.
Data Presentation
The following table presents hypothetical data for the resolution of a racemic carboxylic acid using this compound, demonstrating the expected outcomes of the described protocols.
| Parameter | Racemic Acid | Diastereomeric Salt | Resolved Acid |
| Mass | 10.0 g | 6.5 g | 4.2 g |
| Yield | - | 85% (based on one enantiomer) | 84% (from salt) |
| Enantiomeric Excess (ee) | 0% | >95% de (diastereomeric excess) | >98% ee |
| Optical Rotation [α]D | 0° | Varies | e.g., +[value]° |
| Melting Point | Varies | Varies | Varies |
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the resolved carboxylic acid is a critical measure of the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining ee.
Protocol 3: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column suitable for acidic compounds (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
Typical HPLC Conditions (to be optimized):
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v n-hexane:isopropanol:TFA).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of the carboxylic acid.
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of the racemic carboxylic acid.
-
Prepare a solution of the resolved carboxylic acid from Protocol 2.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the resolved sample.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
Conclusion
The use of this compound as a chiral resolving agent offers a powerful method for the separation of racemic carboxylic acids. The protocols outlined in these application notes provide a comprehensive guide for researchers to perform such resolutions. Successful implementation of this technique, including careful optimization of crystallization conditions and accurate determination of enantiomeric excess, can lead to the efficient production of enantiomerically pure compounds essential for research and development in the pharmaceutical and chemical industries.
Application Notes and Protocols: (S)-1-(3-fluorophenyl)ethanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3-fluorophenyl)ethanamine is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of potent and selective drug candidates. Its stereochemistry and the presence of a fluorine atom are crucial for optimizing the pharmacological properties of the final compounds, including target binding, metabolic stability, and pharmacokinetic profiles. This document provides an overview of its application in the development of a checkpoint kinase 1 (Chk1) inhibitor and a motilin receptor agonist, complete with available quantitative data, representative experimental protocols, and visualizations of the relevant biological pathways.
Application 1: Synthesis of Checkpoint Kinase 1 (Chk1) Inhibitors
This compound is a key intermediate in the synthesis of potent Chk1 inhibitors, such as AZD7762. Chk1 is a serine/threonine-specific protein kinase that plays a crucial role in the DNA damage response (DDR) and cell cycle checkpoints.[1][2] Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.
Quantitative Data:
| Compound | Target | IC50 (nM) | Cell-based Potentiation of Gemcitabine (IC50, nM) | Reference |
| AZD7762 | Chk1 | <5 | 15 (in HT29 cells) | [3][4][5] |
Experimental Protocol: Synthesis of a Thiophenecarboxamide Urea Intermediate
The synthesis of AZD7762 involves the coupling of a thiophenecarboxamide core with this compound. While the precise, step-by-step protocol from the original manufacturer is proprietary, a representative procedure for the formation of a key amide bond is outlined below, based on standard organic synthesis methodologies.
Reaction: Amide coupling of a carboxylic acid-functionalized thiophene with this compound.
Materials:
-
5-(3-fluorophenyl)-3-ureidothiophene-2-carboxylic acid
-
This compound
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard glassware and stirring equipment
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the 5-(3-fluorophenyl)-3-ureidothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
To this mixture, add a solution of this compound (1.05 equivalents) in a small amount of DMF.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Signaling Pathway: Chk1 in DNA Damage Response
Caption: Chk1 signaling pathway in response to DNA damage.
Application 2: Synthesis of Motilin Receptor Agonists
This compound is also a constituent of GSK962040 (camicinal), a small molecule agonist of the motilin receptor. The motilin receptor is a G protein-coupled receptor (GPCR) that regulates gastrointestinal motility. Agonists of this receptor have therapeutic potential for conditions such as gastroparesis and other disorders of gut motility.[6][7][8]
Quantitative Data:
| Compound | Target | Agonist Activity (pEC50) | Functional Assay | Reference |
| GSK962040 | Human Motilin Receptor | 7.8 | Calcium mobilization in CHO cells | [6][7] |
Experimental Protocol: Synthesis of a Piperidinamine Derivative
The synthesis of GSK962040 involves the acylation of a piperidinamine core with a phenylacetic acid derivative. A representative protocol for this transformation is provided below.
Reaction: Acylation of 4-amino-N-(3-fluorophenyl)piperidine with (4-(((3S)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid.
Materials:
-
(4-(((3S)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid
-
4-amino-N-(3-fluorophenyl)piperidine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard glassware and stirring equipment
-
Purification apparatus (e.g., preparative HPLC)
Procedure:
-
In a reaction vessel, dissolve (4-(((3S)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at ambient temperature.
-
Add a solution of 4-amino-N-(3-fluorophenyl)piperidine (1.0 equivalent) in DMF to the activated acid mixture.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent, such as dichloromethane.
-
Wash the combined organic extracts with water and brine, then dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using preparative reverse-phase HPLC to obtain the pure N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine.
-
Confirm the structure and purity of the final compound by NMR spectroscopy and mass spectrometry.
Signaling Pathway: Motilin Receptor Activation
Caption: Motilin receptor signaling cascade leading to smooth muscle contraction.
Conclusion
This compound serves as a critical chiral synthon for the development of sophisticated drug molecules targeting diverse biological pathways. Its incorporation into molecules like AZD7762 and GSK962040 demonstrates its utility in creating compounds with high potency and specificity for their respective targets, namely Chk1 kinase and the motilin receptor. The provided application notes and representative protocols offer a foundational understanding for researchers engaged in the discovery and development of novel therapeutics. Further exploration of the cited literature is recommended for detailed experimental conditions and a comprehensive understanding of the structure-activity relationships.
References
- 1. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document: Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small mol... - ChEMBL [ebi.ac.uk]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from (S)-1-(3-fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of a key pharmaceutical intermediate derived from (S)-1-(3-fluorophenyl)ethanamine. This chiral amine is a valuable building block in medicinal chemistry, particularly in the development of targeted cancer therapies. The protocols outlined below focus on the synthesis of an intermediate for Iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.
Introduction
This compound is a chiral primary amine that serves as a critical starting material in the synthesis of complex pharmaceutical molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug product. Its specific stereochemistry is crucial for the biological activity of many therapeutic agents. One of the most significant applications of this chiral amine is in the synthesis of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator that is overexpressed in many cancers, including acute myeloid leukemia (AML).
Synthesis of a Key Intermediate for Iadademstat (ORY-1001)
A crucial intermediate in the synthesis of the LSD1 inhibitor Iadademstat is N-((1S)-1-(3-fluorophenyl)ethyl)cyclopropanamine. This molecule is formed by creating a bond between the nitrogen atom of this compound and a cyclopropyl group. A common and efficient method for this transformation is reductive amination.
Experimental Protocol: Reductive Amination
This protocol describes a representative procedure for the synthesis of N-((1S)-1-(3-fluorophenyl)ethyl)cyclopropanamine hydrochloride via reductive amination of cyclopropanone with this compound.
Materials:
-
This compound
-
Cyclopropanone ethyl hemiacetal
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Hydrochloric acid (2 M in diethyl ether)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE, 0.2 M) is added cyclopropanone ethyl hemiacetal (1.2 eq) and glacial acetic acid (1.2 eq).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
The layers are separated, and the aqueous layer is extracted with dichloroethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the free amine as a clear oil.
-
For the hydrochloride salt, the purified free amine is dissolved in a minimal amount of diethyl ether and cooled to 0 °C.
-
A 2 M solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield N-((1S)-1-(3-fluorophenyl)ethyl)cyclopropanamine hydrochloride as a white solid.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Intermediate | N-((1S)-1-(3-fluorophenyl)ethyl)cyclopropanamine HCl |
| Molecular Formula | C₁₁H₁₅ClFN |
| Molecular Weight | 215.70 g/mol |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Enantiomeric Excess | >99% ee |
| Appearance | White to off-white solid |
Note: The values presented in this table are typical for reductive amination reactions of this type and may vary based on specific reaction conditions and scale.
Logical Workflow for the Synthesis
Caption: Synthetic workflow for the preparation of a key intermediate of Iadademstat.
Signaling Pathway of LSD1 Inhibition in Cancer
Iadademstat is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in cancer by regulating gene expression through the demethylation of histone and non-histone proteins. Inhibition of LSD1 leads to the re-expression of tumor suppressor genes and the suppression of oncogenes, ultimately leading to cancer cell differentiation and apoptosis.
Caption: Mechanism of action of Iadademstat via inhibition of the LSD1 signaling pathway.
Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are critical building blocks in the pharmaceutical and agrochemical industries, with a significant number of commercial drugs containing at least one stereogenic amine center. Asymmetric reductive amination has emerged as one of the most efficient and direct methods for the synthesis of enantiomerically enriched amines from readily available ketones and aldehydes.[1][2] This one-pot reaction, which combines carbonyl condensation with an amine and subsequent in-situ reduction of the resulting imine, offers high atom economy and operational simplicity.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of chiral amines using three key catalytic systems: transition-metal catalysis, biocatalysis, and organocatalysis. Each approach offers distinct advantages in terms of substrate scope, stereoselectivity, and reaction conditions.
I. Transition-Metal Catalyzed Asymmetric Reductive Amination
Transition-metal catalysis, particularly with iridium, rhodium, and ruthenium complexes, is a powerful tool for the asymmetric reductive amination of a broad range of ketones and amines.[5] These methods often employ molecular hydrogen or other hydride sources as the reductant and can achieve high enantioselectivities and yields.[4][6]
Data Presentation:
Table 1: Iridium-Catalyzed Asymmetric Reductive Amination of Ketones
| Entry | Ketone Substrate | Amine Source | Catalyst System | H₂ Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | Benzylamine | [Ir(cod)Cl]₂ / (S)-f-Binaphane | 50 | 60 | 24 | 95 | 98 | [7] |
| 2 | 4'-Methoxyacetophenone | Aniline | [Ir(cod)Cl]₂ / Phosphoramidite L4 | 50 | 25 | 24 | 92 | 96 | [8] |
| 3 | Cyclohexanone | Methylamine | [Ir(cod)Cl]₂ / Chiral Ligand | 30 | 40 | 16 | 88 | 94 | [2] |
| 4 | 2-Pentanone | Ammonia | RuCl₂(PPh₃)₃ / (S,S)-f-binaphane | 50 | 80 | 48 | 75 | 85 | [5] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination
This protocol is a representative example for the synthesis of a chiral secondary amine from a ketone and a primary amine using an iridium catalyst.
Materials:
-
[Ir(cod)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Chiral phosphine ligand (e.g., (S)-f-Binaphane)
-
Ketone (e.g., Acetophenone)
-
Amine (e.g., Benzylamine)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or autoclave
Procedure:
-
In a glovebox or under an inert atmosphere, add [Ir(cod)Cl]₂ (0.5 mol%) and the chiral phosphine ligand (1.1 mol%) to a Schlenk flask or an autoclave equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent (e.g., 2 mL of Toluene) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the ketone (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
-
Seal the reaction vessel, remove it from the glovebox (if applicable), and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir for the indicated time (e.g., 24 hours).
-
After the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral amine.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
II. Biocatalytic Reductive Amination
Biocatalysis, utilizing enzymes such as reductive aminases (RedAms) and imine reductases (IREDs), offers a green and highly selective alternative for the synthesis of chiral amines.[9][10] These enzymes operate under mild aqueous conditions, often with high enantioselectivity, and can be engineered to improve their activity and substrate scope.[11][12]
Data Presentation:
Table 2: Reductive Aminase (RedAm) Catalyzed Synthesis of Chiral Amines
| Entry | Ketone Substrate | Amine Source | Enzyme | Cofactor Recycling System | pH | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Cyclohexanone | Methylamine | RedAm from Aspergillus oryzae | GDH/Glucose | 9.0 | 30 | 24 | >99 | >99 (R) |[9] | | 2 | 4-Fluoropropiophenone | Ethylamine | KfRedAm | GDH/Glucose | 8.5 | 35 | 24 | 95 | 98 (S) |[9] | | 3 | 2-Pentanone | Ammonia | AcRedAm | GDH/Glucose | 9.0 | 25 | 24 | 88 | >99 (R) |[11][13] | | 4 | 1-Indanone | Propargylamine | BaRedAm | GDH/Glucose | 9.0 | 25 | 24 | 92 | >99 (S) |[11][12] |
GDH: Glucose Dehydrogenase
Experimental Protocol: Reductive Aminase (RedAm) Catalyzed Synthesis of a Chiral Amine
This protocol describes a typical procedure for the biocatalytic reductive amination of a ketone using a reductive aminase with a cofactor recycling system.[11][12]
Materials:
-
Reductive Aminase (RedAm) lyophilizate or solution
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ or NAD⁺
-
D-Glucose
-
Ketone substrate
-
Amine source (e.g., methylamine hydrochloride)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 9.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Reaction vessel (e.g., microcentrifuge tube or glass vial)
Procedure:
-
Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 9.0).
-
In a reaction vessel, dissolve the ketone (e.g., 10 mM final concentration), the amine source (e.g., 50 mM final concentration), NADP⁺ (e.g., 1 mM final concentration), and D-glucose (e.g., 100 mM final concentration) in the buffer.
-
Add the Glucose Dehydrogenase (GDH) to the reaction mixture (e.g., 1 mg/mL).
-
Initiate the reaction by adding the Reductive Aminase (RedAm) (e.g., 1-5 mg/mL).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle shaking for 24 hours.
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Once the reaction is complete, quench the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH above 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 1 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product if necessary and determine the enantiomeric excess by chiral HPLC or GC.
III. Organocatalytic Asymmetric Reductive Amination
Organocatalysis provides a metal-free approach to asymmetric reductive amination, often utilizing chiral Brønsted acids like phosphoric acids.[6][14] These catalysts activate the in-situ formed imine towards reduction by a hydride donor, such as a Hantzsch ester.[15]
Data Presentation:
Table 3: Chiral Phosphoric Acid Catalyzed Reductive Amination
| Entry | Carbonyl Substrate | Amine | Catalyst | Hydride Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Naphthaldehyde | p-Anisidine | (R)-TRIP | Hantzsch Ester | Toluene | 50 | 48 | 92 | 96 |[16] | | 2 | Propiophenone | Aniline | (S)-TRIP | Hantzsch Ester | Dichloromethane | 25 | 72 | 85 | 90 |[6] | | 3 | Cyclohexanecarbaldehyde | Benzylamine | Chiral Phosphoric Acid | Hantzsch Ester | Toluene | rt | 48 | 88 | 92 |[17] | | 4 | 2-Phenylpropionaldehyde | p-Anisidine | (R)-TRIP | Hantzsch Ester | Toluene | rt | 24 | 95 | 98 |[16] |
(R)-TRIP: (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Experimental Protocol: Chiral Phosphoric Acid Catalyzed Reductive Amination
This protocol outlines a general procedure for the organocatalytic asymmetric reductive amination of an aldehyde.[16]
Materials:
-
Chiral Phosphoric Acid catalyst (e.g., (R)-TRIP)
-
Aldehyde (e.g., 2-Phenylpropionaldehyde)
-
Amine (e.g., p-Anisidine)
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or vial
Procedure:
-
To a Schlenk tube or vial under an inert atmosphere, add the chiral phosphoric acid catalyst (5 mol%).
-
Add the anhydrous solvent (e.g., 1 mL of Toluene).
-
Add the aldehyde (0.2 mmol), the amine (0.24 mmol), and the Hantzsch ester (0.3 mmol).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the chiral amine product.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Visualizations
Caption: General workflow for the synthesis of chiral amines via reductive amination.
Caption: A simplified catalytic cycle for transition-metal catalyzed reductive amination.
Caption: Decision tree for selecting a reductive amination protocol.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 12. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-1-(3-fluorophenyl)ethanamine in the Synthesis of Aurora Kinase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of (S)-1-(3-fluorophenyl)ethanamine in the synthesis of potent and selective Aurora kinase B (AURKB) inhibitors, with a focus on the clinical candidate Barasertib (AZD1152). Detailed protocols for the synthesis and biological evaluation of these inhibitors are provided to support researchers in drug discovery and development.
Introduction to Aurora Kinase B Inhibition
Aurora kinase B is a key serine/threonine kinase that plays a critical role in the regulation of mitosis.[1][2] It is a chromosomal passenger protein essential for proper chromosome condensation, kinetochore-microtubule attachment, spindle assembly checkpoint, and cytokinesis.[3][4] Overexpression of AURKB is frequently observed in various human cancers and is associated with aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.[5] Small molecule inhibitors of AURKB have shown promise in preclinical and clinical studies by inducing mitotic arrest, polyploidy, and subsequent apoptosis in cancer cells.[6]
This compound as a Key Building Block
This compound is a chiral amine that serves as a crucial precursor for the synthesis of a class of pyrazoloquinazoline-based Aurora B inhibitors. While the final active compound, Barasertib-HQPA (AZD1152-HQPA), contains a 3-fluorophenylacetamide moiety, the synthesis can be envisioned to start from or incorporate this compound. A plausible synthetic route involves the conversion of the chiral amine to the corresponding acetamide, which is then incorporated into the final inhibitor structure.
Featured Inhibitor: Barasertib (AZD1152) and its Active Form AZD1152-HQPA
Barasertib (AZD1152) is a phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA (Barasertib-HQPA).[7][8] AZD1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase.[7] Its high selectivity for Aurora B over Aurora A allows for a more targeted therapeutic effect, potentially reducing off-target side effects.[7]
Chemical Structures:
-
This compound: A key chiral starting material.
-
AZD1152-HQPA (Barasertib-HQPA): The active Aurora B inhibitor.
-
AZD1152 (Barasertib): The phosphate prodrug of AZD1152-HQPA.
Quantitative Data
The following tables summarize the in vitro potency of AZD1152-HQPA against Aurora kinases and its antiproliferative activity in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of AZD1152-HQPA [7]
| Kinase | IC50 (nM) |
| Aurora B | 0.37 |
| Aurora A | 1369 |
Table 2: In Vitro Antiproliferative Activity of AZD1152-HQPA in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM13 | Acute Myeloid Leukemia | ~12 | [5] |
| MV4-11 | Acute Myeloid Leukemia | ~8 | [5] |
| PALL-2 | Acute Lymphoblastic Leukemia | ~5 | [5] |
| HCT116 | Colorectal Carcinoma | <50 | [6] |
| Colo205 | Colorectal Carcinoma | <50 | [6] |
| MiaPaCa-2 | Pancreatic Carcinoma | <50 | [6] |
| HER18 | Breast Cancer | 20 | [1] |
| MDA-MB-468 | Breast Cancer | 8-125 | [1] |
| MDA-MB-435 | Breast Cancer | 8-125 | [1] |
| MDA-MB-231 | Breast Cancer | 8-125 | [1] |
| MDA-MB-361 | Breast Cancer | 8-125 | [1] |
| BT474 | Breast Cancer | 8-125 | [1] |
| NCI-H82 | Small Cell Lung Cancer | <50 | [9] |
| H446 | Small Cell Lung Cancer | <50 | [9] |
Experimental Protocols
Synthesis of 2-chloro-N-(3-fluorophenyl)acetamide from 3-fluoroaniline
This protocol describes a general method for the synthesis of a key intermediate. While the direct use of this compound is not explicitly detailed in the primary literature for AZD1152, this intermediate can be derived from it through standard chemical transformations.
Materials:
-
3-fluoroaniline
-
Chloroacetyl chloride
-
Triethylamine or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure: [10]
-
Dissolve 3-fluoroaniline (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-chloro-N-(3-fluorophenyl)acetamide by recrystallization or column chromatography.
General Protocol for Synthesis of AZD1152-HQPA
The synthesis of AZD1152-HQPA involves a multi-step process. A key step is the coupling of the 2-chloro-N-(3-fluorophenyl)acetamide intermediate with a pyrazole precursor, followed by reaction with a quinazoline core. The detailed synthesis is described in the supporting information of Mortlock et al., 2007, J Med Chem.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of a compound against Aurora B kinase.
Materials:
-
Recombinant human Aurora B kinase
-
Peptide substrate (e.g., Kemptide)
-
32P-ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Test compound (e.g., AZD1152-HQPA)
-
Kinase buffer
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP (containing 32P-ATP if using the radioactive method) and recombinant Aurora B kinase.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
For the radioactive method, spot a portion of the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated 32P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the antiproliferative effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MOLM13)
-
Cell culture medium and supplements
-
Test compound (e.g., AZD1152-HQPA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Aurora Kinase B Signaling Pathway in Mitosis
Caption: Aurora B signaling pathway through mitosis and points of inhibition.
Experimental Workflow: Synthesis and Evaluation of Aurora B Inhibitors
Caption: Workflow for synthesis and evaluation of Aurora B inhibitors.
Logical Relationship: Prodrug to Active Inhibitor
Caption: Conversion of the prodrug Barasertib to its active form.
References
- 1. Antineoplastic effects of an Aurora B kinase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Introducing fluorine or fluorine-containing functional groups can enhance metabolic stability, improve membrane permeability, increase binding affinity to target proteins, and modulate pKa values.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of key fluorinated building blocks, offering researchers a practical guide to accessing these valuable compounds for drug discovery programs.
I. Introduction to Fluorination Strategies in Medicinal Chemistry
The synthesis of organofluorine compounds has evolved significantly, moving from challenging procedures with hazardous reagents to more sophisticated and milder methods.[5] The primary strategies for introducing fluorine into organic molecules can be broadly categorized as nucleophilic, electrophilic, and radical fluorination. Additionally, methods for the direct introduction of fluoroalkyl groups, such as the trifluoromethyl (-CF3) and difluoromethyl (-CHF2) moieties, are of paramount importance.[2][6] The choice of fluorination strategy depends on several factors, including the substrate's electronic and steric properties, the desired regioselectivity, and the compatibility with other functional groups present in the molecule.
II. Key Fluorinated Building Blocks and Their Synthesis
This section details the synthesis of several classes of fluorinated building blocks that are frequently employed in drug discovery. For each class, a representative experimental protocol is provided.
Monofluorinated Alkanes via Deoxyfluorination
Deoxyfluorination, the replacement of a hydroxyl group with fluorine, is a common method for introducing a single fluorine atom.[7] Diethylaminosulfur trifluoride (DAST) and its less hazardous analogues are widely used reagents for this transformation.[8][9]
Table 1: Deoxyfluorination of Alcohols using DAST
| Substrate (Alcohol) | Product (Fluoride) | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Primary Fluoride | DAST (1.2 eq) | CH2Cl2 | -78 to RT | 2 | ~70-90 | [8] |
| Secondary Alcohol | Secondary Fluoride | DAST (1.2 eq) | CH2Cl2 | -78 to RT | 2 | ~60-85 | [8] |
| α-Hydroxy-β-ketoester | α-Fluoro-β-ketoester | DAST (4 eq) | CH2Cl2 | RT | 40 | 70-95 | [10] |
Experimental Protocol: Deoxyfluorination of a Secondary Alcohol using DAST [8]
-
To a solution of the secondary alcohol (1.0 eq.) in anhydrous dichloromethane (CH2Cl2, 20 volumes) under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with dichloromethane (2 x 10 volumes).
-
Combine the organic layers and wash sequentially with water (2 x 10 volumes) and brine (5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired monofluorinated alkane.
Caution: DAST is a hazardous reagent that is sensitive to moisture and heat and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Electrophilic Fluorination of Carbonyl Compounds
Electrophilic fluorinating reagents, such as Selectfluor®, provide a means to introduce fluorine adjacent to a carbonyl group.[11][12] These reactions often proceed under mild conditions and exhibit good regioselectivity.
Table 2: Electrophilic Fluorination of Ketones using Selectfluor®
| Substrate (Ketone) | Product (α-Fluoroketone) | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | 2-Fluorocyclohexanone | Selectfluor® | Acetonitrile | RT | 12 | ~80-90 | [13] |
| N-Boc-4-piperidone | N-Boc-3-fluoro-4-piperidone | Selectfluor® | Acetonitrile | RT | 24 | 85 | [13] |
| β-Ketoester | α-Fluoro-β-ketoester | Selectfluor® | Acetonitrile | RT | Varies | Good | [5] |
Experimental Protocol: α-Fluorination of a β-Ketoester using Selectfluor® [5]
-
To a solution of the β-ketoester (1.0 eq.) in acetonitrile (MeCN) in a round-bottom flask, add Selectfluor® (1.1 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α-fluorinated β-ketoester.
Synthesis of Trifluoromethylated Arenes
The trifluoromethyl group is a prevalent motif in pharmaceuticals due to its ability to enhance metabolic stability and lipophilicity.[2] Togni reagents are electrophilic trifluoromethylating agents that are widely used for the trifluoromethylation of various nucleophiles, including arenes and heterocycles.[1][14]
Table 3: Trifluoromethylation of Enamines using a Togni Reagent
| Substrate (Enamine) | Product (β-Trifluoromethylated Enamine) | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Substituted Enamine | β-CF3-enamine | Togni Reagent II (1.2 eq) | CuI (0.2 eq) | DCE | 60 | Varies | 55-85 |[1][15] |
Experimental Protocol: Synthesis of a β-Trifluoromethylated Enamine [1][15]
-
To a solution of the enamine substrate (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL), add the Togni reagent (1.2 mmol) and copper(I) iodide (CuI, 0.2 mmol) at room temperature.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3 (30 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired β-trifluoromethylated enamine.
Synthesis of Difluoromethylated Compounds
The difluoromethyl group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[16] One common method for its introduction involves the use of difluorocarbene precursors, such as sodium chlorodifluoroacetate.[17]
Table 4: Difluoromethylation of Phenols
| Substrate (Phenol) | Product (Aryl Difluoromethyl Ether) | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenol | Phenyl difluoromethyl ether | ClCF2COONa | K2CO3 | DMF/H2O | 100 | 2 | 94 |[17] | | 4-Methoxyphenol | 4-Methoxyphenyl difluoromethyl ether | ClCF2COONa | K2CO3 | DMF/H2O | 100 | 2 | 90 |[17] |
Experimental Protocol: Difluoromethylation of Phenol [17]
-
To a solution of phenol (1.0 eq.) and potassium carbonate (K2CO3, 2.0 eq.) in a mixture of N,N-dimethylformamide (DMF) and water, add sodium chlorodifluoroacetate (1.5 eq.).
-
Heat the reaction mixture to 100 °C for 2 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford the aryl difluoromethyl ether.
III. Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in drug discovery and synthetic chemistry.
Caption: Workflow for the synthesis and application of fluorinated building blocks in drug discovery.
Caption: Decision tree for selecting a suitable fluorination method based on the starting material.
IV. Conclusion
The strategic introduction of fluorine is a powerful tool in modern drug discovery. The protocols and data presented in these application notes provide a starting point for researchers to access a variety of valuable fluorinated building blocks. Careful consideration of the substrate, desired transformation, and reaction conditions is crucial for the successful synthesis of these important compounds. The continued development of novel and efficient fluorination methodologies will undoubtedly further expand the role of fluorine in the design of next-generation therapeutics.
References
- 1. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selectfluor™ [sigmaaldrich.com]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Selectfluor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(3-fluorophenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-1-(3-fluorophenyl)ethanamine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via asymmetric reductive amination and biocatalytic methods.
Issue 1: Low Conversion of 3-Fluoroacetophenone
Description: The starting material, 3-fluoroacetophenone, is not being consumed efficiently, leading to a low yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Chemical Synthesis: | ||
| Inefficient imine formation | - Increase the reaction temperature (e.g., to 60-80°C) during the imine formation step. - Use a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, to drive the equilibrium towards the imine. | Enhanced rate and extent of imine formation, leading to higher product yield. |
| Deactivated catalyst | - Ensure the catalyst is fresh and has been stored under appropriate inert conditions. - For hydrogen-transfer reductive amination, consider using a pre-activated catalyst. | Improved catalytic activity and higher conversion rates. |
| Inappropriate solvent | - Switch to a solvent that is optimal for both imine formation and reduction. Methanol or other protic solvents can be effective. | Better solubility of reagents and stabilization of intermediates, improving reaction kinetics. |
| Biocatalytic Synthesis: | ||
| Sub-optimal pH | - Adjust the pH of the reaction buffer. For many reductive aminases, a slightly alkaline pH (e.g., pH 8.0-9.0) is optimal. | Increased enzyme activity and higher conversion. |
| Insufficient cofactor regeneration | - Ensure the cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH) is active and not limited. - Increase the concentration of the components of the regeneration system if necessary. | Sustained enzyme activity over the course of the reaction, leading to higher conversion. |
| Enzyme inhibition | - High concentrations of the substrate or product can inhibit the enzyme. Consider a fed-batch approach for the substrate. | Reduced inhibition and maintained enzyme activity, resulting in a higher final yield. |
Experimental Workflow for Troubleshooting Low Conversion:
Issue 2: Poor Enantioselectivity
Description: The desired (S)-enantiomer is being produced with low enantiomeric excess (ee).
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Chemical Synthesis: | ||
| Ineffective chiral ligand/catalyst | - Screen different chiral ligands or catalysts. For instance, in hydrogen-transfer reductive amination, different BINAP derivatives can be tested. | Identification of a more selective catalyst system for the specific substrate. |
| Racemization of the product | - Reduce the reaction temperature. - Minimize the reaction time after the product is formed. | Preservation of the product's stereochemical integrity. |
| Biocatalytic Synthesis: | ||
| Sub-optimal enzyme choice | - Screen different reductive aminases or imine reductases. Different enzymes exhibit varying substrate specificities and enantioselectivities. | Discovery of an enzyme that provides high ee for the target amine. |
| Presence of competing enzymes | - If using whole cells, endogenous enzymes could be reducing the imine non-selectively. Use a purified enzyme preparation. | Elimination of background reactions and improved enantioselectivity. |
Logical Relationship for Improving Enantioselectivity:
Issue 3: Formation of Side Products
Description: Significant formation of undesired byproducts, which complicates purification and lowers the yield.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Pathway | Mitigation Strategy |
| 1-(3-Fluorophenyl)ethanol | Reduction of the starting ketone, 3-fluoroacetophenone. | - Use a reducing agent that is more selective for the imine over the ketone (e.g., NaBH(OAc)₃ or NaBH₃CN in chemical synthesis). - In biocatalysis, select an enzyme with high imine reductase activity and low ketone reductase activity for this substrate. |
| N,N-bis[1-(3-fluorophenyl)ethyl]amine (Dialkylated amine) | Reaction of the primary amine product with another molecule of the imine intermediate followed by reduction. | - Use a large excess of the ammonia source. - Add the reducing agent only after complete formation of the imine. |
| Aldol condensation products | Self-condensation of the ketone under basic or acidic conditions. | - Maintain careful control of pH and temperature. - Minimize the time the ketone is exposed to conditions that promote self-condensation. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally provides higher enantioselectivity for this compound: chemical or biocatalytic?
A1: Biocatalytic methods using reductive aminases or engineered imine reductases often provide higher enantioselectivity, frequently exceeding 99% ee.[1][2] Chemical methods, such as asymmetric transfer hydrogenation, can also achieve high enantioselectivity (e.g., >95% ee), but this is highly dependent on the choice of chiral catalyst and optimization of reaction conditions.[3]
Q2: What is a typical starting point for optimizing the reaction conditions for the chemical asymmetric reductive amination of 3-fluoroacetophenone?
A2: A good starting point is to use a ruthenium-based catalyst with a chiral diphosphine ligand like Tol-BINAP.[3] The reaction can be performed in a protic solvent such as methanol or isopropanol. An excess of an ammonia source, like ammonium formate, is typically used. The temperature can initially be set to 60-80°C.
Q3: In the biocatalytic synthesis, what are the key components of the reaction mixture besides the substrate and the enzyme?
A3: The key components include a buffer to maintain the optimal pH (typically around 8.0-9.0), a cofactor (usually NADPH), and a cofactor regeneration system. A common and efficient regeneration system is glucose and glucose dehydrogenase (GDH), which regenerates NADPH from NADP+.
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through acid-base extraction. The basic amine product can be extracted into an organic solvent from an aqueous solution at high pH. Then, by acidifying the organic layer with an acid (e.g., HCl in ether), the amine can be precipitated as its salt, which can then be isolated by filtration. The free base can be regenerated by treatment with a base.
Q5: What are some common challenges specific to the reductive amination of fluorinated ketones like 3-fluoroacetophenone?
A5: The fluorine atom can influence the electronic properties of the carbonyl group, potentially affecting the rate of imine formation. Additionally, the basicity of the resulting fluorinated amine is lower than its non-fluorinated analog, which can be a consideration during workup and purification.
Comparison of Synthetic Methods
| Parameter | Asymmetric Reductive Amination (Chemical) | Biocatalytic Reductive Amination |
| Typical Yield | 80-95% | >90% conversion |
| Enantiomeric Excess (ee) | 85-98%[3] | >99%[1][2] |
| Key Reagents | Chiral Ru or Ir catalyst, hydrogen source (e.g., H₂, formic acid), ammonia source. | Reductive aminase/Imine reductase, NADPH, cofactor regeneration system (e.g., glucose/GDH). |
| Reaction Conditions | Elevated temperatures (60-85°C) and sometimes high pressure. | Mild conditions (e.g., 30-40°C, atmospheric pressure). |
| Advantages | Broader substrate scope, less sensitive to substrate/product inhibition. | High enantioselectivity, environmentally friendly (uses water as solvent), mild reaction conditions. |
| Disadvantages | Use of expensive and potentially toxic heavy metal catalysts, may require higher temperatures/pressures. | Enzyme may have limited stability and substrate scope, potential for substrate/product inhibition. |
Detailed Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation (Chemical Synthesis)
This protocol is adapted from established procedures for similar ketones.[3]
-
Catalyst Preparation: In a glovebox, a solution of the chiral ruthenium catalyst (e.g., [((R)-Tol-BINAP)RuCl₂]₂) is prepared in an appropriate solvent.
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon), add 3-fluoroacetophenone (1.0 eq), ammonium formate (5-10 eq), and a solution of ammonia in methanol (15-25%).
-
Reaction: Add the catalyst solution to the reaction mixture. Heat the mixture to 60-85°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acid-base extraction to isolate the amine product.
-
The enantiomeric excess can be determined by chiral HPLC or GC analysis after derivatization.
-
Protocol 2: Biocatalytic Reductive Amination
This protocol is based on the use of a reductive aminase for α-fluoroacetophenones.[1][2]
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 9.0).
-
Add Reagents: To the buffer, add NADP⁺ (e.g., 1 mM), glucose (e.g., 30 mM), and glucose dehydrogenase (GDH) for cofactor regeneration.
-
Add Substrate and Enzyme: Add 3-fluoroacetophenone (e.g., 10 mM) and the reductive aminase enzyme (e.g., 1 mg/mL).
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the formation of the product by GC or HPLC.
-
Workup and Purification:
-
Centrifuge the reaction mixture to remove the enzyme.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate) after basifying the aqueous solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Further purification can be achieved by distillation or column chromatography if necessary.
-
Determine the conversion and enantiomeric excess by chiral GC analysis of the crude reaction mixture after in-situ derivatization (e.g., with acetic anhydride).[2]
-
References
Technical Support Center: Chiral Resolution of Fluorinated Amines
Welcome to the technical support center for the chiral resolution of fluorinated amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the enantioselective analysis and separation of these compounds.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chiral resolution of fluorinated amines.
Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC
Question: I am not seeing any separation between the enantiomers of my fluorinated amine on a chiral HPLC column. What are the likely causes and how can I fix this?
Answer:
Poor or no resolution is a common issue. The presence of the fluorine atom can decrease the basicity of the amine, altering its interaction with the chiral stationary phase (CSP). Here’s a systematic approach to troubleshoot this problem:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The initial choice of CSP is critical. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic phases are often good starting points for amine separations.[1] If one type of column is not working, try a CSP with a different chiral selector and interaction mechanism.
-
Optimize the Mobile Phase:
-
Normal Phase: This is often the preferred mode for separating free amines. Adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a significant impact on resolution.
-
Additives/Modifiers: The addition of small amounts of an acidic or basic additive is crucial for improving peak shape and resolution for amines.
-
For basic compounds like amines, an acidic additive (e.g., 0.1% trifluoroacetic acid - TFA) can be used in reversed-phase or polar organic modes.
-
For normal phase, a basic additive (e.g., 0.1% diethylamine - DEA) is often required to prevent peak tailing and improve interaction with the CSP.
-
-
Polar Ionic Mode (PIM): For use with CHIROBIOTIC CSPs, this mode uses polar organic solvents with a small amount of salt, which can offer unique selectivity for amines.
-
-
Adjust Temperature and Flow Rate:
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.
-
-
Consider Derivatization: If optimizing the HPLC method for the free amine is unsuccessful, consider derivatizing the amine with a chiral derivatizing agent (CDA) to form diastereomers. These can then be separated on a standard achiral column.
Issue 2: Poor Peak Shape (Tailing or Fronting) in Chiral HPLC
Question: My peaks for the fluorinated amine enantiomers are showing significant tailing. What should I do?
Answer:
Peak tailing for amines on chiral columns is typically due to strong, undesirable interactions with the silica support of the stationary phase or poor mass transfer kinetics.
-
Use Mobile Phase Additives: This is the most effective solution. For normal phase chromatography, add a small amount (0.1-0.5%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. This will compete with the fluorinated amine for active sites on the silica surface, leading to more symmetrical peaks.
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[2]
-
Reduce Sample Load: Overloading the column can lead to peak tailing. Try injecting a smaller amount of your sample to see if the peak shape improves.
-
Column Conditioning: New columns may require conditioning for several hours with the mobile phase containing the additive to ensure the stationary phase is fully equilibrated.[2]
Issue 3: Inconsistent Results or Loss of Resolution with a New Column
Question: I developed a good separation method, but when I switched to a new column of the same type, the resolution was lost. Why is this happening?
Answer:
This is a frustrating but common issue in chiral chromatography, which is highly sensitive to small changes in the stationary phase surface.[3]
-
Column Equilibration: The new column needs to be thoroughly flushed and equilibrated with your mobile phase, including any additives. This can sometimes take longer than expected.
-
Additive Memory Effects: Chiral columns, especially in normal phase, can "remember" previous mobile phases and additives.[3] If the new column was tested with a different set of additives, it could interfere with your separation. It's recommended to dedicate columns to specific methods or flush them extensively between uses.
-
Column Regeneration: If you suspect contamination or memory effects, you may need to perform a column regeneration. For immobilized columns, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can help restore performance.[2] Always consult the column manufacturer's instructions before using strong solvents.
-
Method Robustness Testing: It's good practice to test the robustness of your method by making small, deliberate changes to parameters like mobile phase composition and temperature to understand how sensitive the separation is.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral resolution of fluorinated amines so challenging?
The introduction of fluorine atoms into an amine molecule can significantly alter its physicochemical properties. Specifically, fluorine's high electronegativity can decrease the basicity (pKa) of the amine.[4] This change affects the way the amine interacts with the chiral stationary phase, which is often based on hydrogen bonding, dipole-dipole, and ionic interactions. As a result, established methods for non-fluorinated amines may not be effective.
Q2: When should I consider using a chiral derivatizing agent (CDA)?
You should consider using a CDA when direct chiral HPLC methods fail to provide adequate resolution or when you do not have access to a wide range of chiral columns. Derivatization converts the enantiomers into diastereomers, which can be separated on a standard (achiral) HPLC column.[1][5] Popular CDAs for amines include Mosher's acid chloride (MTPA-Cl) and α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA).[5]
-
Caution: The derivatization reaction itself can sometimes be stereoselective or cause racemization, leading to inaccurate determination of enantiomeric excess.[6] It is crucial to validate the derivatization method carefully.
Q3: Are there alternatives to chromatography for determining enantiomeric excess?
Yes, for fluorinated compounds, 19F NMR spectroscopy is a powerful alternative.[7] By adding a chiral solvating agent or a chiral metal complex, you can induce a chemical shift difference between the fluorine signals of the two enantiomers.[8][9][10] The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. This method can be very rapid and may not require physical separation of the enantiomers.[11]
Q4: Can enzymatic methods be used for the resolution of fluorinated amines?
Absolutely. Enzymatic kinetic resolution is a highly selective method for preparing enantiomerically pure compounds. Enzymes like lipases and transaminases can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[12] This approach is particularly valuable for producing larger quantities of a single enantiomer. However, finding an enzyme with high activity and selectivity for a specific fluorinated substrate can require screening and optimization.
Q5: What is a "chiral screen" and why is it recommended?
A chiral screen is the process of systematically testing a racemic compound on a variety of chiral stationary phases under different mobile phase conditions (e.g., normal phase, reversed-phase, polar organic). Given the difficulty in predicting the best CSP for a novel compound, a screen is the most efficient way to identify promising starting conditions for method development. Many organizations offer automated screening services.
Data and Experimental Protocols
Table 1: Chiral HPLC Starting Conditions for Fluorinated Amines
| Chiral Stationary Phase (CSP) Type | Separation Mode | Typical Mobile Phase | Additive | Target Analytes |
| Polysaccharide-based (e.g., Cellulose DMP) | Normal Phase | Hexane/Isopropanol (90:10) | 0.1% Diethylamine (DEA) | Primary & Secondary Amines |
| Polysaccharide-based (e.g., Amylose IG-3) | Polar Organic | Acetonitrile/Methanol (50:50) | 0.1% Trifluoroacetic Acid (TFA) | Primary Amines |
| Macrocyclic Antibiotic (e.g., CHIROBIOTIC V2) | Reversed-Phase | Water/Methanol + 20mM Ammonium Acetate | N/A | Primary Amines, Amino Alcohols |
| Crown Ether-based (e.g., Crownpak CR(+)) | Reversed-Phase | Aqueous Perchloric Acid (pH 1-2) | N/A | Compounds with a primary amino group[1] |
Protocol 1: General Method for Chiral HPLC Screening
This protocol outlines a general approach for screening different columns and mobile phases.
-
Prepare Stock Solution: Dissolve the racemic fluorinated amine in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 1 mg/mL.
-
Initial Screening Conditions:
-
Columns: Select a set of 3-4 columns with different chiral selectors (e.g., a cellulose-based, an amylose-based, and a macrocyclic antibiotic CSP).
-
Mobile Phases:
-
Normal Phase (NP): Heptane/Ethanol (90/10) + 0.2% DEA
-
Reversed-Phase (RP): Acetonitrile/Water (50/50) + 0.1% TFA
-
Polar Organic (PO): Methanol + 0.2% DEA
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Execution: Run the sample under each condition.
-
Evaluation: Analyze the chromatograms for any signs of peak separation. Even partial separation is a good starting point.
-
Optimization: For the condition that shows the best initial separation, systematically optimize the mobile phase composition (e.g., change solvent ratio, try different alcohol modifiers), temperature, and flow rate to maximize resolution.
Protocol 2: Derivatization with Mosher's Acid Chloride for Enantiomeric Excess Determination
This protocol is for converting a chiral amine into diastereomeric amides for analysis on an achiral column.
-
Sample Preparation: Dissolve ~1-2 mg of the fluorinated amine in 0.5 mL of a dry, aprotic solvent (e.g., dichloromethane or pyridine) in a small vial. Add a small excess (1.5-2.0 equivalents) of a non-nucleophilic base, such as triethylamine or pyridine.
-
Derivatization: Add a slight excess (~1.2 equivalents) of enantiomerically pure (R)-(-)-MTPA chloride (Mosher's acid chloride) to the solution.
-
Reaction: Cap the vial and stir or shake the mixture at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC or LC-MS if possible).
-
Workup: Quench the reaction by adding a small amount of a scavenger amine (e.g., N,N-dimethylethylenediamine). Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl), then with a saturated sodium bicarbonate solution, and finally with brine.
-
Analysis: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent. Re-dissolve the resulting diastereomeric amides in a suitable solvent for HPLC analysis on a standard C18 column. The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original amine.
Visualizations
Experimental Workflow: Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Troubleshooting Logic: Poor Peak Resolution
Caption: Troubleshooting poor peak resolution.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [chemeurope.com]
- 9. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 10. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-1-(3-fluorophenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-(3-fluorophenyl)ethanamine. Our aim is to help you identify and resolve common side reactions and other experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly via asymmetric reductive amination of 3-fluoroacetophenone.
Problem 1: Low Conversion of 3-fluoroacetophenone
Symptoms:
-
Significant amount of unreacted 3-fluoroacetophenone observed in the reaction mixture by TLC, GC, or NMR analysis.
-
Low yield of the desired product, this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Imine Formation | Imine formation is often the rate-limiting step in reductive amination.[1] To drive the equilibrium towards the imine, consider adding a dehydrating agent, such as molecular sieves (4Å), or using a Dean-Stark apparatus to remove water. For sluggish reactions, the addition of a Lewis acid like Ti(OiPr)₄ can activate the ketone.[2] |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent is used. If the reducing agent is moisture-sensitive (e.g., NaBH(OAc)₃), handle it under anhydrous conditions.[3] |
| Catalyst Deactivation | The amine substrate, imine intermediate, or the final amine product can sometimes poison the catalyst, particularly with transition metal complexes. Ensure high purity of reagents and solvents. If catalyst poisoning is suspected, a higher catalyst loading might be necessary, though this should be optimized. |
| Suboptimal Reaction Temperature | For enzymatic reductive aminations, the optimal temperature can significantly impact conversion rates. For instance, in some biotransformations, increasing the temperature from 30°C to 37°C has shown to improve conversion.[4] For chemical syntheses, the optimal temperature will depend on the specific catalyst and reducing agent used. |
Problem 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)
Symptoms:
-
The ratio of (S)- to (R)-1-(3-fluorophenyl)ethanamine is close to 1:1, as determined by chiral HPLC or NMR analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Chiral Catalyst or Ligand | The choice of chiral catalyst or ligand is crucial for achieving high enantioselectivity. Screen a variety of chiral ligands if using a transition metal catalyst. For enzymatic reactions, consider screening different reductive aminases. |
| Incorrect Reaction Conditions | Temperature, solvent, and pressure can all influence enantioselectivity. Optimization of these parameters is often necessary. For example, in some asymmetric transfer hydrogenation reactions, lowering the temperature has been shown to increase the enantiomeric excess. |
| Racemization of the Product | Although less common for this specific product, harsh work-up conditions (e.g., strongly acidic or basic) could potentially lead to racemization. Ensure a mild work-up procedure. |
| Impure Reagents | Impurities in the starting materials or solvents can interfere with the chiral catalyst, leading to lower enantioselectivity. Use reagents and solvents of the highest possible purity. |
Problem 3: Formation of 1-(3-Fluorophenyl)ethanol as a Major Byproduct
Symptoms:
-
A significant peak corresponding to 1-(3-fluorophenyl)ethanol is observed in the GC or NMR spectrum of the crude product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Direct Reduction of the Ketone | This is a common side reaction, especially in biocatalytic reductive aminations where imine reductases (IREDs) can exhibit promiscuous ketone reductase activity.[4] In chemical synthesis, this can occur if the reducing agent is too reactive and reduces the ketone before imine formation. |
| Choice of Reducing Agent | Use a reducing agent that selectively reduces the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine than sodium borohydride (NaBH₄).[2][3] |
| Reaction Conditions | In some catalytic systems, the relative rates of imine formation and ketone reduction can be influenced by reaction conditions. Ensure that conditions favor imine formation before the reduction step. This can sometimes be achieved by pre-stirring the ketone and amine source before adding the reducing agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via reductive amination?
A1: The most frequently encountered side reactions are:
-
Reduction of the starting ketone: Formation of 1-(3-fluorophenyl)ethanol is a common byproduct, particularly in biocatalytic methods.[4]
-
Over-alkylation: The primary amine product can react further with the starting ketone to form a secondary amine. This is more prevalent when the desired product is a primary amine.
-
Byproducts from the reducing agent: For example, the use of sodium cyanoborohydride can lead to the formation of toxic cyanide byproducts during work-up.[5]
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, consider the following:
-
Optimize imine formation: As this is often the rate-limiting step, ensure conditions are favorable for the condensation of 3-fluoroacetophenone and the amine source.[1]
-
Choose the right reducing agent: A selective reducing agent will minimize the formation of the alcohol byproduct.
-
Control reaction stoichiometry: Ensure the correct molar ratios of reactants and reagents.
-
Purification: Optimize your purification procedure to minimize product loss.
Q3: What analytical techniques are best for monitoring the reaction and determining the purity and enantiomeric excess of the final product?
A3: A combination of techniques is recommended:
-
Reaction monitoring: Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the consumption of the starting materials.
-
Purity determination: GC, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable for assessing the purity of the final product.
-
Enantiomeric excess (ee) determination: Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of the chiral amine. Chiral GC or NMR with a chiral shift reagent can also be used.
Experimental Protocols and Data
Asymmetric Reductive Amination using a Chiral Iridium Catalyst
This protocol is a general method for the asymmetric reductive amination of aryl ketones and can be adapted for the synthesis of this compound.
Reaction Scheme:
3-Fluoroacetophenone + Amine Source --(Chiral Ir Catalyst, H₂)--> this compound
Reagents and Conditions:
| Parameter | Value |
| Substrate | 3-Fluoroacetophenone |
| Amine Source | p-Anisidine (as a precursor to the primary amine) |
| Catalyst | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane |
| Additives | Ti(OiPr)₄, I₂ |
| Solvent | Dichloromethane (DCM) |
| Hydrogen Pressure | 1000 psi |
| Temperature | 40 °C |
| Reaction Time | 12-24 h |
General Procedure:
-
In a glovebox, dissolve 3-fluoroacetophenone, p-anisidine, titanium(IV) isopropoxide, and iodine in DCM.
-
In a separate vial, prepare the catalyst by mixing [Ir(COD)Cl]₂ and (S,S)-f-Binaphane in DCM and stirring for 30 minutes.
-
Transfer the catalyst solution to the substrate solution.
-
Place the reaction mixture in an autoclave and pressurize with hydrogen to 1000 psi.
-
Heat the reaction to 40 °C and stir for 12-24 hours.
-
After the reaction is complete, cool to room temperature and carefully vent the hydrogen.
-
The N-p-methoxyphenyl group on the resulting amine can be removed by oxidation with cerium ammonium nitrate (CAN) to yield the primary amine.
Expected Outcomes:
While specific data for 3-fluoroacetophenone is not provided in the reference, similar aryl ketones have shown high conversions and enantiomeric excesses (up to 96% ee) using this method.[1]
Biocatalytic Asymmetric Reductive Amination
This protocol utilizes a reductive aminase for the synthesis of chiral amines.
Reaction Scheme:
3-Fluoroacetophenone + Amine Donor --(Reductive Aminase, NADPH Cofactor)--> this compound
Reagents and Conditions:
| Parameter | Value |
| Substrate | 3-Fluoroacetophenone (or α-fluoroacetophenone) |
| Amine Donor | Ammonia or Methylamine (in large excess) |
| Enzyme | Reductive Aminase (e.g., from Ajellomyces dermatitidis) |
| Cofactor Regeneration | Glucose-6-phosphate (G6P) and Glucose-6-phosphate dehydrogenase (G6PDH) |
| Solvent | Tris-HCl buffer (pH 9.0) |
| Temperature | 37 °C |
| Reaction Time | 20 h |
General Procedure:
-
Prepare a reaction mixture containing the fluorinated acetophenone, the amine donor, the reductive aminase, NADP⁺, G6P, and G6PDH in Tris-HCl buffer.
-
Incubate the mixture at 37 °C with shaking.
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, extract the product with an organic solvent.
Expected Outcomes for a Related Substrate (α-fluoroacetophenone):
| Amine Donor | Conversion to Amine | Conversion to Alcohol | Enantiomeric Excess (ee) |
| Methylamine | 92% | - | >99% |
| Ammonia | 18% | 3% | 85% |
Data adapted from a study on the reductive amination of α-fluoroacetophenone.[4]
Visualizations
Caption: Workflow of the asymmetric reductive amination process and potential side reactions.
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Amine Synthesis
Welcome to the technical support center for amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the optimization of reaction conditions for amine synthesis.
Section 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, converting aldehydes or ketones into amines.[1] This section addresses frequently encountered problems and provides guidance on optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reductive amination yield low?
A1: Low yields in reductive amination can stem from several factors. Here's a troubleshooting guide to help you identify and resolve the issue:
-
Inefficient Imine/Iminium Ion Formation: The reaction proceeds through an imine or iminium ion intermediate.[1]
-
Side Reactions of the Carbonyl Compound: Your aldehyde or ketone might be undergoing side reactions, such as reduction by the hydride reagent before imine formation.[5]
-
Solution: Use a milder reducing agent that selectively reduces the imine in the presence of the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred over sodium borohydride (NaBH₄) for this reason.[1][5] Alternatively, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can be employed.[6]
-
-
Over-alkylation: Primary amines can react further to form secondary and tertiary amines, reducing the yield of the desired product.[5]
-
Solution: Using the amine as the excess reagent can help minimize dialkylation.[3]
-
-
Poor Quality of Reagents: Degradation of starting materials, especially the aldehyde, can significantly impact the yield.
-
Solution: Verify the purity of your starting materials, particularly the aldehyde, using techniques like NMR.[7]
-
-
Insufficient Reaction Time: Some reductive aminations require longer reaction times to go to completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time to 24 or even 72 hours if necessary.[7]
-
Q2: What are the common side products in reductive amination and how can I avoid them?
A2: The primary side products in reductive amination are the alcohol resulting from the reduction of the starting carbonyl and over-alkylated amines.
-
Alcohol Formation: This occurs when the reducing agent is too reactive and reduces the aldehyde or ketone before it can form an imine.
-
Over-alkylation Products (Secondary/Tertiary Amines): This is a common issue when synthesizing primary amines.
-
Cyanide Adducts: When using sodium cyanoborohydride, a cyanide addition byproduct can sometimes be observed.[8]
-
Prevention: Careful control of reaction pH and purification can help minimize this side product.
-
Q3: Which reducing agent should I choose for my reductive amination?
A3: The choice of reducing agent is critical for a successful reductive amination. Here is a comparison of common reducing agents:
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes and ketones.[9] Sensitive to water.[1] | DCE, DCM, THF, Dioxane |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines at neutral to slightly acidic pH.[5] Not water-sensitive. Can generate toxic HCN gas at low pH.[1] Lewis acids can be added to improve yields.[10] | Methanol |
| Sodium Borohydride (NaBH₄) | Stronger reducing agent that can also reduce aldehydes and ketones.[1] Best used in a stepwise procedure after imine formation is complete.[6] | Methanol, Ethanol |
| α-Picoline-borane | An alternative mild reducing agent that can be used in various solvents, including water and even under neat conditions.[6] | Methanol, Water |
| H₂/Catalyst | A green and efficient method, often using catalysts like Palladium, Platinum, or Nickel.[4] | Various |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride [11]
-
To a stirred slurry of the amine (1.0 equiv.) and the aldehyde or ketone (1.2-1.5 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise at room temperature.
-
If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Troubleshooting Workflow
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] This section provides guidance on common issues and optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination is not working (no product formation). What should I check?
A1: A complete lack of product formation in a Buchwald-Hartwig reaction can be frustrating. Here are the key areas to investigate:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction.
-
Solution: Ensure your palladium source and ligand are of high quality and have been stored properly to prevent degradation. Using a pre-catalyst can sometimes lead to more reliable results as it can simplify the formation of the active catalytic species.[13] The choice of ligand is also crucial and substrate-dependent.[12]
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.
-
Solution: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Degassing the solvent prior to use is also recommended.[14]
-
-
Base Selection and Quality: The base plays a critical role in the catalytic cycle.
-
Solution: The choice of base is important, with common options being sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃).[15] Ensure the base is anhydrous and of high purity. The particle size and solubility of inorganic bases can also impact the reaction rate.[15]
-
-
Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides.[13]
-
Solvent Choice: The solvent can significantly influence the reaction outcome.
-
Solution: Toluene, dioxane, and THF are commonly used solvents.[16] Ensure the solvent is anhydrous.
-
Q2: How do I choose the right ligand and base for my Buchwald-Hartwig reaction?
A2: The optimal ligand and base combination is highly dependent on the specific substrates being coupled.
-
Ligand Selection:
-
First-generation ligands like P(o-tolyl)₃ are effective for secondary amines but less so for primary amines.[12]
-
Bidentate phosphine ligands such as BINAP and DPPF expanded the scope to include primary amines.[12]
-
Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally the most effective for a wide range of substrates, including challenging aryl chlorides and electron-withdrawn amines.[16]
-
-
Base Selection:
-
Strong, non-nucleophilic bases like NaOtBu and LHMDS are commonly used.[15]
-
Weaker inorganic bases such as K₃PO₄ and Cs₂CO₃ can be effective, particularly with more reactive substrates or when functional group tolerance is a concern.[15][17]
-
The solubility of the base can be a factor; for instance, Cs₂CO₃ has better solubility in some organic solvents compared to other carbonate bases.[15]
-
Q3: I am observing significant amounts of hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
A3: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired amination.
-
Cause: This side reaction can occur via β-hydride elimination from the palladium-amido complex.
-
Solution:
-
Ligand Choice: The use of bulky, electron-rich ligands can favor reductive elimination (the desired pathway) over β-hydride elimination.[12]
-
Reaction Conditions: Optimizing the reaction temperature and time can also help to minimize this side product.
-
Experimental Protocols
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride [14]
-
To a flame-dried, two-necked flask under an inert atmosphere (nitrogen or argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or GC-MS.
-
After the reaction is complete (typically 6-24 hours), cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Optimization Workflow
Section 3: Purification of Amines
The basic nature of amines can present challenges during purification. This section provides guidance on common purification techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble purifying my amine product by silica gel column chromatography. The compound is streaking or not eluting. What can I do?
A1: The acidic nature of silica gel can interact strongly with basic amines, leading to poor chromatographic performance.
-
Solution 1: Add a Competing Amine to the Mobile Phase: Adding a small amount (e.g., 0.1-1%) of a volatile amine like triethylamine (TEA) or ammonia (as a solution in methanol) to your eluent can neutralize the acidic sites on the silica, reducing tailing and improving the peak shape of your amine.[18]
-
Solution 2: Use a Different Stationary Phase:
-
Amine-functionalized silica: This type of stationary phase is less acidic and can significantly improve the chromatography of basic compounds.[19]
-
Basic alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic amines.
-
-
Solution 3: Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography can be an effective purification method. By adjusting the mobile phase pH to be alkaline (at least two pH units above the amine's pKa), the amine will be in its free-base form, increasing its retention and improving the separation.[18]
Q2: How can I separate a mixture of primary, secondary, and tertiary amines?
A2: Separating a mixture of amines with different degrees of substitution can be challenging.
-
Buffer-Based Extraction: This technique leverages the differences in the pKa values of primary, secondary, and tertiary amines. By carefully selecting aqueous buffers of different pH values, you can selectively protonate and extract each type of amine from an organic solution.[20] For example, a more acidic buffer will preferentially protonate and extract the more basic primary amine.
-
Derivatization: In some cases, selectively reacting one type of amine can facilitate separation. For instance, primary and secondary amines can be acylated with an acid anhydride, and the resulting neutral amides can be more easily separated from the unreacted tertiary amine.[21]
Purification Workflow
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. biotage.com [biotage.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine - Google Patents [patents.google.com]
Technical Support Center: Purification of Chiral Amines
Welcome to the technical support center for the purification of chiral amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of chiral amines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of chiral amines using various techniques.
Diastereomeric Salt Resolution
Question: My diastereomeric salt crystallization is resulting in a low yield of the desired enantiomer. What are the potential causes and solutions?
Answer:
Low yields in diastereomeric salt resolution can stem from several factors. The solubility of both diastereomeric salts in the chosen solvent system is a primary consideration.
-
Suboptimal Solvent Choice: The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. If the desired salt is too soluble, or the undesired salt is not soluble enough, the yield will be compromised.
-
Solution: Screen a variety of solvents with different polarities. It has been shown that a solvent switch method can be effective; for instance, crystallizing one diastereomer from methanol and the other from a 2-propanol:water mixture.[1] Sometimes, the inclusion of a solvent molecule into the crystal lattice can alter solubility and even induce chirality switching.[2]
-
-
Incorrect Stoichiometry of Resolving Agent: Using a 1:1 molar ratio of the amine to the resolving agent is not always optimal.
-
Solution: Experiment with different stoichiometries. A common starting point for screening is using 0.5 molar equivalents of the chiral resolving agent.[3]
-
-
Insufficient Equilibration Time: The crystallization process may not have reached thermodynamic equilibrium, leading to incomplete precipitation of the less soluble salt.
-
Solution: While prolonged stirring can sometimes be beneficial, it's crucial to find the optimal time. For some processes, 30 minutes of stirring is sufficient, while extending it to 1.5 hours can improve separation without yield loss.[4] Conversely, in some kinetically controlled resolutions, faster filtration is necessary to prevent the crystallization of the more soluble diastereomer.[5]
-
-
Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization difficult.[6]
-
Solution: This is a more challenging issue. Characterizing the solid-state properties through techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (PXRD) can help understand the system.[6] A combination of crystallization and enantioselective dissolution might be required to achieve high enantiomeric excess.[6]
-
Question: The enantiomeric excess (ee) of my purified amine is poor after diastereomeric salt resolution. How can I improve it?
Answer:
Poor enantiomeric excess is a common problem and can often be addressed by optimizing the crystallization conditions.
-
Resolving Agent Selection: Not all resolving agents are equally effective for a given chiral amine.
-
Solvent System Optimization: The solvent plays a critical role in the selectivity of the crystallization.
-
Solution: As with improving yield, a thorough solvent screen is essential. The polarity of the solvent can significantly influence the crystal packing and, therefore, the separation efficiency.[2] Ternary phase diagrams can be constructed for different temperatures to identify the ideal coformer and conditions for enantioenrichment.[7]
-
-
Number of Recrystallizations: A single crystallization is often insufficient to achieve high enantiomeric purity.
-
Solution: Perform one or more recrystallizations of the diastereomeric salt. It is important to monitor the enantiomeric excess after each recrystallization to determine the optimal number of steps. Repeated recrystallizations should lead to a constant optical rotation, indicating the isolation of a pure diastereomer.[9]
-
-
Kinetic vs. Thermodynamic Control: The speed of crystallization can impact the purity of the isolated salt.
-
Solution: Investigate the effect of temperature and crystallization time. In some cases, rapid crystallization under kinetic control can yield a purer product, while in others, slow cooling to achieve thermodynamic equilibrium is preferable.[5]
-
Chiral Chromatography (HPLC & SFC)
Question: I am observing poor resolution of my chiral amine enantiomers on a chiral HPLC column. What adjustments can I make?
Answer:
Poor resolution in chiral HPLC can be addressed by systematically optimizing several chromatographic parameters.
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving separation.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts enantioselectivity.
-
Solution:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol).[11]
-
Additives: For basic amines, the addition of a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is used.[11] A combination of an acid and a base (e.g., TFA and triethylamine) can also be effective in improving chiral recognition and peak shape.[14]
-
-
-
Derivatization: If the amine lacks suitable functional groups for interaction with the CSP, derivatization can enhance enantioselectivity.
-
Solution: Derivatize the amine with a reagent that introduces a group capable of stronger interactions with the CSP. For example, derivatization with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can improve separation on polysaccharide-based CSPs.[15]
-
Question: My chiral SFC purification is suffering from poor peak shape and low loading capacity. How can I improve this?
Answer:
Supercritical Fluid Chromatography (SFC) offers advantages in speed and reduced solvent consumption, but optimization is key for good results.
-
Inappropriate Co-solvent/Additive: The choice of co-solvent and additive is crucial in SFC.
-
Solution: Methanol is a commonly recommended co-solvent for screening primary amines.[14] The addition of acidic and basic modifiers can significantly improve peak shape and loading capacity. For instance, adding trifluoroacetic acid (TFA) to the sample diluent can increase purification productivity.[12] A combination of an amine and an acid in the mobile phase can also be beneficial.[16]
-
-
Suboptimal Backpressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid.
-
Solution: Systematically evaluate the effect of backpressure and column temperature on the separation.
-
Enzymatic Resolution
Question: The enzymatic resolution of my chiral amine is slow and gives a low enantiomeric excess. What are the likely issues?
Answer:
The efficiency of enzymatic resolutions is highly dependent on the specific enzyme and reaction conditions.
-
Suboptimal Enzyme Choice: Not all enzymes will effectively resolve a given racemic amine.
-
Solution: Screen different types of enzymes, such as lipases or transaminases. The choice of enzyme will depend on the structure of the amine and the desired transformation (e.g., acylation).
-
-
Unfavorable Reaction Conditions: The solvent, temperature, and acyl donor (for lipase-catalyzed resolutions) all play a significant role.
-
Solution:
-
Solvent: The reaction should be performed in an organic solvent. The choice of solvent can affect enzyme activity and selectivity.[17]
-
Acyl Donor: For lipase-catalyzed acylation, the choice of the acyl donor is critical.
-
pH and Temperature: Ensure the pH and temperature are optimal for the chosen enzyme's activity and stability.
-
-
-
Product Inhibition or Unfavorable Equilibrium: The accumulation of products can inhibit the enzyme or shift the reaction equilibrium, limiting the conversion.[18]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing a purification method for a new chiral amine?
A1: The initial step is typically to screen different purification techniques. Diastereomeric salt resolution is a classical and often cost-effective method for larger scales.[3] Chiral chromatography (HPLC or SFC) is excellent for analytical scale and can be scaled up for preparative purification.[11] Enzymatic resolution offers high selectivity under mild conditions.[19] The choice will depend on the scale of purification, the properties of the amine, and the available resources.
Q2: How do I choose a resolving agent for diastereomeric salt resolution?
A2: The selection of a resolving agent is largely empirical. It is recommended to screen a panel of commercially available chiral acids. Common choices for resolving chiral amines include (+)- and (-)-tartaric acid, (+)- and (-)-dibenzoyltartaric acid, (+)- and (-)-mandelic acid, and (+)- and (-)-camphorsulfonic acid.[3][10] The success of a particular resolving agent depends on the ability of the resulting diastereomeric salts to form well-defined crystals with significantly different solubilities.[9]
Q3: What is the "Resolution-Racemization-Recycle" (R3) process?
A3: The R3 process is a strategy to overcome the 50% theoretical yield limitation of classical resolution.[8] In this process, the undesired enantiomer that remains in the mother liquor after crystallization is racemized (converted back to the racemic mixture) and then recycled back into the resolution process.[8][20] This allows for a theoretical yield of up to 100% of the desired enantiomer.
Q4: Can I use the same chiral column for both HPLC and SFC?
A4: Many chiral stationary phases, particularly polysaccharide-based ones, can be used for both HPLC and SFC.[] However, the optimal mobile phase conditions will be very different. SFC uses supercritical CO2 as the main mobile phase component with an organic co-solvent, while normal-phase HPLC typically uses a mixture of a non-polar solvent and an alcohol.
Q5: What are the advantages of SFC over HPLC for chiral separations?
A5: SFC offers several advantages, including faster separations due to the lower viscosity of the mobile phase, which allows for higher flow rates without a significant loss of efficiency.[22] It also uses less organic solvent, making it a "greener" technique.[22] For preparative work, the removal of the CO2 from the collected fractions is much faster than evaporating large volumes of organic solvents from HPLC fractions.[22]
Data Presentation
Table 1: Comparison of Common Chiral Amine Purification Techniques
| Technique | Advantages | Disadvantages | Typical Scale |
| Diastereomeric Salt Resolution | Cost-effective for large scale, well-established technology.[3][4] | Can be time-consuming, requires screening of resolving agents and solvents, limited to 50% yield without recycling.[4][8] | Milligrams to multi-kilograms. |
| Chiral HPLC | High resolution, applicable to a wide range of compounds, well-established for analytical and preparative scale.[11][23] | Higher cost of chiral stationary phases and solvents, can be time-consuming for large-scale purification. | Micrograms to kilograms. |
| Chiral SFC | Fast separations, reduced organic solvent consumption ("greener"), faster fraction processing.[12][22] | Requires specialized equipment, optimization can be complex. | Micrograms to kilograms. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly.[19] | Limited to 50% yield (for kinetic resolution), enzymes can be expensive and have substrate specificity, potential for product inhibition.[18][19] | Milligrams to kilograms. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening
-
Dissolution: Dissolve the racemic amine in a suitable solvent.
-
Addition of Resolving Agent: Add 0.5-1.0 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid).
-
Crystallization: Stir the solution at a controlled temperature (e.g., room temperature or cooled) to induce crystallization. The time required can vary from 30 minutes to several hours.[4]
-
Isolation: Filter the resulting crystals and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the diastereomeric salt in water and adjust the pH with a base (e.g., NaOH) to liberate the free amine.[9]
-
Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Analysis: Dry the organic layer, evaporate the solvent, and determine the yield and enantiomeric excess (e.g., by chiral HPLC).
-
Optimization: Repeat the process with different resolving agents, solvents, and stoichiometries to find the optimal conditions.
Protocol 2: General Procedure for Chiral HPLC Method Development
-
Column Selection: Choose a set of chiral stationary phases for screening (e.g., Chiralpak IA, IB, IC, and Chiralcel OD, OJ).
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20).
-
For basic amines, add 0.1% diethylamine (DEA) to the mobile phase.[11]
-
For acidic amines, add 0.1% trifluoroacetic acid (TFA) to the mobile phase.[11]
-
-
Injection and Analysis: Inject a solution of the racemic amine onto each column with each mobile phase and monitor the separation.
-
Optimization: For promising separations, optimize the mobile phase composition (e.g., fine-tune the alcohol percentage, try different alcohol modifiers) and flow rate to achieve baseline resolution.
Visualizations
Caption: A general workflow for the purification of a chiral amine.
Caption: Troubleshooting logic for diastereomeric salt resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. rsc.org [rsc.org]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. scas.co.jp [scas.co.jp]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. yakhak.org [yakhak.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Managing Impurities in Chiral Amine Production
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of chiral amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in chiral amine production?
A1: Impurities in chiral amine production can be broadly categorized as follows:
-
Enantiomeric Impurities: The undesired enantiomer of the target chiral amine. Its presence directly impacts the enantiomeric excess (ee) and optical purity of the product.[1][2] The enantiomeric purity of a product is affected by the enantioselectivity of the reaction, the enantiomeric excess of the starting material and/or catalyst, and the potential for racemization during work-up or storage.[1]
-
Diastereomeric Impurities: These arise when the target molecule contains more than one chiral center or when a chiral resolving agent is used, forming diastereomeric salts.[3][4]
-
Process-Related Impurities: These include unreacted starting materials, intermediates, reagents, catalysts, and by-products from side reactions.[5][6]
-
Degradation Products: The desired chiral amine may degrade over time due to factors like temperature, pH, light, or oxidation, forming new impurities.
-
Genotoxic Impurities (GTIs): These are impurities that have the potential to damage DNA and are strictly regulated by authorities like the FDA and EMA.[5][7][8] They can be introduced through starting materials or reagents.
Q2: How do impurities from starting materials affect the final chiral amine product?
A2: Impurities in starting materials can have a significant impact on the final product's purity profile. They can:
-
Carry through the synthesis: Some impurities may not be removed by purification steps and can persist in the final product.[9]
-
React to form new impurities: Starting material impurities can participate in side reactions, leading to the formation of unexpected by-products.
-
Inhibit or poison catalysts: This can lead to incomplete reactions and lower yields, increasing the level of unreacted starting materials and intermediates in the final product.
-
Impact enantioselectivity: Impurities in chiral catalysts or auxiliaries directly affect the enantiomeric excess of the final product.[1]
A thorough understanding and control of starting material specifications are crucial for a robust manufacturing process.[9]
Q3: What are the regulatory limits for impurities in chiral amines, particularly for pharmaceutical applications?
A3: Regulatory guidelines, primarily from the International Council for Harmonisation (ICH), provide a framework for controlling impurities.
-
ICH Q3A(R2): This guideline addresses impurities in new drug substances.[10] It sets thresholds for reporting, identification, and qualification of impurities.
-
ICH M7(R1): This guideline specifically focuses on the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[5] It introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure that is considered to pose a negligible risk. For lifetime exposure, the TTC is typically 1.5 µ g/day .[5][11]
The specific limits for impurities are determined on a case-by-case basis, considering the maximum daily dose of the drug and the toxicity of the impurity.
Troubleshooting Guides
Low Enantiomeric Excess (ee)
Problem: The enantiomeric excess of my final chiral amine product is consistently lower than expected.
| Potential Cause | Troubleshooting Step |
| Impure Chiral Catalyst/Auxiliary | Verify the enantiomeric purity of the catalyst or auxiliary using a validated analytical method.[1] Commercially available chiral reagents can have detectable levels of the opposite enantiomer.[1] |
| Racemization | Investigate the stability of the chiral amine under the reaction, work-up, and purification conditions. Racemization can be promoted by temperature, pH, or the presence of certain reagents.[1] |
| Suboptimal Reaction Conditions | Re-evaluate and optimize reaction parameters such as temperature, pressure, solvent, and reaction time. |
| Inaccurate ee Determination | Ensure the analytical method for determining ee (e.g., chiral HPLC, SFC, or NMR) is properly validated and that peaks are correctly integrated. |
Analytical Challenges: Chiral HPLC/SFC
Problem: I am observing peak splitting or poor resolution during chiral HPLC or SFC analysis.
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Choice | Screen a variety of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based, Pirkle-type, crown ether-based).[12] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition, including the organic modifier and additives (e.g., acids or bases for amines).[12] For SFC, adjusting the co-solvent and additives is crucial.[12] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.[13] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, consider column regeneration (for immobilized CSPs) or replacement.[14] |
| System Voids or Blockages | Check for voids in the column packing or blockages in the frit.[15] This often affects all peaks in the chromatogram.[15] |
Quantitative Data Summary: Chiral Separation Techniques
| Technique | Typical Resolution (Rs) | Analysis Time | Key Advantages | Common Challenges |
| Chiral HPLC | > 1.5 for baseline separation | 5-30 min | Wide applicability, robust methods | Solvent consumption, method development can be lengthy |
| Chiral SFC | Often > 1.5 | < 10 min | Fast analysis, reduced solvent use, "green" technique[12] | Requires specialized equipment, method development can be complex[16] |
| Chiral GC | High resolution | 10-60 min | High efficiency for volatile amines | Requires derivatization for non-volatile amines |
| Capillary Electrophoresis (CE) | High efficiency | 5-20 min | Low sample and reagent consumption | Lower sensitivity compared to HPLC for some applications |
Purification Challenges: Diastereomeric Salt Crystallization
Problem: I am struggling to achieve efficient separation of my chiral amine via diastereomeric salt crystallization.
| Potential Cause | Troubleshooting Step |
| Poor Choice of Resolving Agent | Screen a variety of chiral acids (e.g., tartaric acid, mandelic acid) to find one that forms diastereomeric salts with significantly different solubilities.[3] |
| Suboptimal Solvent System | Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts. |
| Incorrect Stoichiometry | Optimize the molar ratio of the resolving agent to the racemic amine.[17] |
| Co-crystallization | If both diastereomers crystallize, adjust the temperature, cooling rate, or seeding strategy to favor the crystallization of the desired diastereomer. |
| Kinetic vs. Thermodynamic Control | Determine if the crystallization is under kinetic or thermodynamic control. Seeding with the desired diastereomer can influence the outcome.[18] |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by ¹H NMR Spectroscopy
This protocol is based on the formation of diastereomeric iminoboronates, which can be distinguished by ¹H NMR.[19][20]
Materials:
-
Chiral primary amine sample
-
2-Formylphenylboronic acid (2-FPBA)
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Prepare the Host Solution: In a vial, dissolve 1 equivalent of 2-FPBA and 1 equivalent of (S)-BINOL in CDCl₃.
-
Sample Preparation: In an NMR tube, add the chiral amine sample to the host solution. A slight excess of the amine is recommended.
-
Analysis: Gently mix the solution and acquire the ¹H NMR spectrum.
-
Data Interpretation: Identify the signals corresponding to the diastereomeric products (e.g., the imine protons). Integrate the well-resolved signals to determine the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the amine.
Protocol 2: General Method for Chiral SFC Screening
This protocol provides a starting point for developing a chiral SFC method for a new chiral amine.[21][22]
Materials:
-
Chiral amine sample
-
A selection of chiral columns (e.g., polysaccharide-based such as Chiralpak IA, IB, IC, etc.)
-
Supercritical CO₂
-
Co-solvents (e.g., methanol, ethanol, isopropanol)
-
Additives (e.g., diethylamine, trifluoroacetic acid)
Procedure:
-
Column Selection: Start with a column known for broad selectivity, such as a Chiralpak AD-H or OD-H.
-
Initial Mobile Phase: Use a gradient of 5-40% methanol in CO₂ with 0.1% diethylamine (for basic amines) over 10 minutes.
-
Screening: Inject the sample and evaluate the chromatogram for any separation.
-
Optimization:
-
If no separation is observed, try different columns.
-
If partial separation is seen, optimize the co-solvent type and percentage, temperature, and backpressure.
-
Adjust the additive concentration if peak shape is poor.
-
Visualizations
Caption: A workflow for managing impurities in chiral amine production.
Caption: A decision tree for troubleshooting chiral chromatography issues.
References
- 1. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chimia.ch [chimia.ch]
- 11. tapi.com [tapi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chiraltech.com [chiraltech.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. fagg.be [fagg.be]
- 17. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 19. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. agilent.com [agilent.com]
improving enantiomeric excess in asymmetric synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (e.e.) of your reactions.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction has stalled or shows low conversion. What are the likely causes?
A1: Low or no conversion in an asymmetric reaction can typically be traced back to several key factors:
-
Catalyst Deactivation: The chiral catalyst may have degraded. This can be caused by impurities in the reagents or solvent, exposure to air or moisture, or thermal instability. Some catalysts are also deactivated by side products formed during the reaction.[1][2]
-
Insufficiently Anhydrous Conditions: Many organometallic catalysts and reagents used in asymmetric synthesis are extremely sensitive to water. Any residual moisture in the glassware, solvent, or reagents can quench the catalyst or reagent.[3][4]
-
Reagent Quality: The purity of substrates, reagents, and solvents is critical. Impurities can act as catalyst poisons or participate in competing side reactions.
-
Incorrect Reaction Temperature: The reaction may have an optimal temperature range for activation. Temperatures that are too low may result in insufficient energy to overcome the activation barrier, while temperatures that are too high can lead to catalyst decomposition.
Q2: I'm observing a low enantiomeric excess (e.e.). What are the primary factors I should investigate?
A2: Achieving high enantioselectivity is a multifactorial challenge. If your e.e. is lower than expected, consider the following:
-
Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation.[5] This is often exacerbated by higher temperatures.
-
Solvent Effects: The choice of solvent can profoundly influence enantioselectivity by affecting the conformation of the catalyst-substrate complex.[6] A solvent that is a strong Lewis base, for instance, might preferentially stabilize a specific conformer that leads to a higher e.e.[6]
-
Temperature: Temperature can have a significant impact on e.e. Lower temperatures often, but not always, lead to higher selectivity by reducing the energy of the system and amplifying the energetic differences between the diastereomeric transition states.[7][8] In some rare cases, a reversal of enantioselectivity has been observed at different temperatures.[8]
-
Catalyst or Ligand Purity: The enantiomeric purity of your chiral ligand or catalyst is paramount. Any contamination with the opposite enantiomer will directly decrease the e.e. of your product.
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst or generate achiral side products.
Q3: How can I accurately determine the enantiomeric excess of my product?
A3: The most common and reliable methods for determining e.e. are chromatographic.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. It employs a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.[9][10][11][12]
-
Chiral Gas Chromatography (GC): Similar to HPLC, this method is suitable for volatile compounds and uses a chiral column to separate enantiomers.[12]
-
NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate enantiomers in an NMR spectrum by forming transient diastereomeric complexes.
Troubleshooting Guides
Guide 1: Troubleshooting Low Enantiomeric Excess (e.e.)
If you are experiencing suboptimal e.e., follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low enantiomeric excess.
Guide 2: Investigating Catalyst Deactivation
Use this guide if you suspect your catalyst is inactive or deactivating during the reaction.
Caption: Diagnostic workflow for suspected catalyst deactivation.
Data Tables for Optimization
Table 1: Effect of Solvent on Enantiomeric Excess
This table illustrates how solvent choice can dramatically affect the outcome of an asymmetric reaction. Data is hypothetical and for illustrative purposes.
| Entry | Catalyst (mol%) | Substrate | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | 5 | Aldehyde A | Toluene | 0 | 95 | 75 |
| 2 | 5 | Aldehyde A | THF | 0 | 92 | 85 |
| 3 | 5 | Aldehyde A | CH₂Cl₂ | 0 | 98 | 60 |
| 4 | 5 | Aldehyde A | Hexane | 0 | 85 | 91 |
Table 2: Effect of Temperature on Enantiomeric Excess
This table shows the impact of reaction temperature on enantioselectivity. Note that lower temperatures generally improve e.e., but this is not a universal rule.[8]
| Entry | Catalyst (mol%) | Substrate | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | 10 | Ketone B | Toluene | 25 | 99 | 70 |
| 2 | 10 | Ketone B | Toluene | 0 | 95 | 88 |
| 3 | 10 | Ketone B | Toluene | -20 | 96 | 94 |
| 4 | 10 | Ketone B | Toluene | -78 | 80 | >99 |
Key Experimental Protocols
Protocol 1: General Procedure for Ensuring Anhydrous Conditions
Many asymmetric reactions are moisture-sensitive. This protocol outlines standard procedures for maintaining an anhydrous environment.
1. Glassware Preparation:
-
All glassware (reaction flasks, syringes, needles, cannulas) must be thoroughly dried.
-
Place glassware in an oven at >120 °C for a minimum of 4 hours, but preferably overnight.
-
Assemble the hot glassware under a stream of dry, inert gas (Nitrogen or Argon) and allow it to cool to room temperature. Alternatively, cool the glassware in a desiccator over a strong drying agent like P₄O₁₀.
2. Solvent Drying:
-
Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles).
-
For highly sensitive reactions, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether; CaH₂ for halogenated solvents and amines).
-
Alternatively, pass solvents through a solvent purification system (SPS) which uses columns of activated alumina.
-
Molecular sieves (typically 3Å or 4Å) can also be used.[3][4] Activate the sieves by heating them in an oven at >300 °C for at least 3 hours under vacuum.[3] Add the cooled sieves to the solvent and allow it to stand for at least 12-24 hours.[3]
3. Reagent Handling:
-
Solid reagents should be dried in a vacuum oven or under high vacuum in a desiccator.
-
Handle all anhydrous solvents and liquid reagents using dry syringes or cannulas under a positive pressure of inert gas.
Protocol 2: Representative Method for e.e. Determination by Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric composition of a reaction product.
1. Sample Preparation:
-
Take a small aliquot from the crude reaction mixture.
-
Pass the aliquot through a small plug of silica gel using an appropriate solvent (e.g., ethyl acetate/hexane mixture) to remove baseline-contaminating impurities and the catalyst.
-
Concentrate the filtered sample under reduced pressure.
-
Dissolve the residue in the mobile phase to be used for the HPLC analysis to a concentration of approximately 1 mg/mL.
2. HPLC Analysis:
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for the class of compound being analyzed (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H are common starting points).
-
Method Development:
-
Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).
-
Inject the sample and monitor the separation using a UV detector at an appropriate wavelength.[9][10]
-
If separation is poor, systematically vary the ratio of the mobile phase components. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape and resolution.
-
-
Quantification:
-
Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. moodle2.units.it [moodle2.units.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Photocatalyst Structures in Asymmetric Photochemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Assymetric Induction [www2.chemistry.msu.edu]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. uma.es [uma.es]
- 10. researchgate.net [researchgate.net]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Determining Enantiomeric Purity of (S)-1-(3-fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals. (S)-1-(3-fluorophenyl)ethanamine is a key chiral amine intermediate, and ensuring its enantiomeric excess (e.e.) is vital for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 1-(3-fluorophenyl)ethanamine, with supporting experimental data and detailed protocols.
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a well-established and reliable technique for analyzing enantiomeric purity, having largely replaced older methods like optical rotation.[1] The success of a chiral separation is highly dependent on the choice of the CSP and the mobile phase composition.[2] This guide focuses on a comparison of polysaccharide-based CSPs, which are widely used for their broad applicability in separating a wide range of chiral compounds.
Comparison of Chiral HPLC Methods
Effective enantiomeric separation of 1-(3-fluorophenyl)ethanamine has been demonstrated using cellulose-based chiral stationary phases.[1] Below is a comparison of performance on two such columns, the ODH® and LUX-3®, which are cellulose-based CSPs.[1] These columns provide the necessary chiral environment to differentiate between the (S) and (R) enantiomers.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | ODH® (Cellulose-based) | LUX-3® (Cellulose-based) |
| Mobile Phase | Varies (e.g., n-Hexane/IPA) | Varies (e.g., n-Hexane/IPA) |
| Detection | UV/DAD | UV/DAD |
| Application | Monitoring lipase-catalyzed kinetic resolution of amines | Monitoring lipase-catalyzed kinetic resolution of amines |
| Reference | Separations (MDPI)[1] | Separations (MDPI)[1] |
Note: Specific retention times and resolution factors are highly dependent on the exact mobile phase composition and were used to monitor reaction progress in the cited study.
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting these analytical techniques. The following protocols are based on established methods for the chiral separation of aromatic amines.[1]
General Sample Preparation Protocol
-
A sample of the reaction mixture (approximately 50 μL) is collected.
-
The sample is diluted with a suitable solvent, such as ethanol, to a final volume of 300 μL.
-
The diluted sample is then injected (typically 20 μL) into the HPLC system for analysis.[1]
Protocol for HPLC Analysis (Method 1 & 2)
-
HPLC System: A standard high-performance liquid chromatography system equipped with a UV detector is used.[1]
-
Chiral Column:
-
Method 1: ODH® column.
-
Method 2: LUX-3® column.
-
-
Mobile Phase: A mobile phase consisting of a mixture of n-Hexane and Isopropanol (IPA) is commonly used. The exact ratio is optimized to achieve baseline separation. Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) may be required to improve peak shape and resolution for primary amines.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: The analysis is generally performed at room temperature.
-
Detection: The eluent is monitored using a UV detector at a wavelength where the analyte has significant absorbance.
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.
Experimental Workflow and Logic
The process of determining enantiomeric purity by chiral HPLC follows a logical workflow from sample preparation to data interpretation. This process is designed to ensure that the separation is robust, reproducible, and accurately reflects the enantiomeric composition of the sample.
Caption: Workflow for enantiomeric purity determination by HPLC.
Alternative Approaches
While polysaccharide-based CSPs are highly effective, other chiral separation strategies exist and may be suitable depending on the specific requirements of the analysis.
-
Cyclodextrin-Based CSPs: These are another major class of CSPs that can be used for the separation of chiral amines.[3][4] The enantioseparation is based on the formation of inclusion complexes between the analyte and the cyclodextrin cavity.
-
Supercritical Fluid Chromatography (SFC): SFC can be an alternative to HPLC for chiral separations, often providing faster analysis times and using less organic solvent.[5]
-
Indirect Method (Derivatization): This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[6][7] These diastereomers can then be separated on a standard, non-chiral (achiral) HPLC column.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolving Agents for 1-(3-Fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 1-(3-fluorophenyl)ethanamine are crucial building blocks in the synthesis of various pharmaceuticals. Their separation, a process known as chiral resolution, is a critical step in ensuring the stereochemical purity of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of potential chiral resolving agents for 1-(3-fluorophenyl)ethanamine, supported by experimental data from structurally similar amines to inform the selection of an optimal resolution strategy.
Performance of Chiral Resolving Agents
The efficacy of a chiral resolving agent is determined by several factors, including the yield of the desired enantiomer, the diastereomeric excess (de%), and the enantiomeric excess (ee%) of the final product. While direct comparative data for 1-(3-fluorophenyl)ethanamine is limited in publicly available literature, data from analogous phenylalkylamines provides valuable insights into the expected performance of common resolving agents.
| Resolving Agent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (-)-Tartaric Acid | (1-methyl-2-phenyl)-ethylamine | Isopropyl alcohol/Water | 87.5 | 83.5 | [1] |
| (R,R)-4-Chlorotartranilic Acid | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine | Water | High | >99 | [2] |
| PEGylated-(R)-Mandelic Acid | (rac)-1-phenylethylamine | Methanol | 82 | 83 (first cycle), 91 (second cycle) | [3] |
Note: The data presented is for structurally similar amines and should be considered as a predictive guide for the resolution of 1-(3-fluorophenyl)ethanamine. Experimental optimization for the specific substrate is crucial for achieving high yields and enantiopurity.
Experimental Workflow for Chiral Resolution
The process of chiral resolution via diastereomeric salt formation typically follows a well-defined workflow, from the initial salt formation to the isolation of the pure enantiomer.
Caption: Experimental workflow for the chiral resolution of 1-(3-fluorophenyl)ethanamine via diastereomeric salt formation.
Experimental Protocols
Below are detailed experimental protocols adapted from literature for the chiral resolution of amines structurally related to 1-(3-fluorophenyl)ethanamine. These should serve as a strong starting point for the development of a specific protocol for the target molecule.
Protocol 1: Resolution with (-)-Tartaric Acid (Adapted from the resolution of (1-methyl-2-phenyl)-ethylamine)[1]
-
Salt Formation: Dissolve 1 equivalent of racemic 1-(3-fluorophenyl)ethanamine in a suitable solvent such as a mixture of isopropyl alcohol and water. Heat the solution to boiling.
-
In a separate vessel, dissolve 0.5 to 1.0 equivalent of (-)-tartaric acid in the same solvent system, also heating to boiling.
-
Add the hot tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.
-
Filtration and Washing: Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the pH is basic (pH > 10) to liberate the free amine.
-
Extraction and Isolation: Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-(3-fluorophenyl)ethanamine.
-
Analysis: Determine the yield and enantiomeric excess (ee%) of the product using chiral HPLC or GC.
Protocol 2: Resolution with a Tartaric Acid Derivative (e.g., (R,R)-4-Chlorotartranilic Acid) (Adapted from a patent for a similar amine)[2]
-
Reaction Setup: In a reaction vessel, combine 1 molar equivalent of racemic 1-(3-fluorophenyl)ethanamine with 0.5-0.65 molar equivalents of (R,R)-4-chlorotartranilic acid and 0.45-0.6 molar equivalents of hydrochloric acid in water as the solvent.
-
Crystallization: Heat the mixture to a temperature between 10 and 80°C and maintain for 2-72 hours to allow for crystallization. The optimal time and temperature will need to be determined experimentally.
-
Isolation: Cool the mixture to room temperature and collect the crystalline salt by filtration.
-
Liberation of the Free Amine: The diastereomeric salt can be directly used in some subsequent reactions, or the free amine can be liberated by treatment with a suitable base as described in Protocol 1.
-
Recovery of Resolving Agent: The resolving agent can be recovered from the aqueous layer after basification and extraction of the product.
Concluding Remarks
The selection of a chiral resolving agent is a critical decision in the synthesis of enantiomerically pure compounds. Based on data from structurally analogous amines, derivatives of tartaric acid appear to be highly effective for the resolution of 1-(3-fluorophenyl)ethanamine, with the potential for achieving high enantiomeric purity. Mandelic acid and its derivatives also represent a viable class of resolving agents that warrant investigation. Researchers are encouraged to use the provided protocols as a starting point and to perform systematic screening of various resolving agents, solvents, and crystallization conditions to identify the optimal process for their specific needs.
References
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 3. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of (R) vs. (S) Enantiomers of Fluorinated Amines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into amine-containing drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their pharmacological profiles. The stereochemistry of these fluorinated amines adds another layer of complexity and opportunity, with enantiomers often exhibiting distinct biological activities. This guide provides an objective comparison of the (R) and (S) enantiomers of selected fluorinated amines, supported by experimental data, to aid in drug design and development.
Executive Summary
This guide delves into the stereospecific bioactivity of three key fluorinated amines: Fluoxetine, its active metabolite Norfluoxetine, and Citalopram. A consistent trend emerges where the (S)-enantiomer displays significantly higher potency as a serotonin reuptake inhibitor compared to its (R)-counterpart. This enantiomeric differentiation is critical for understanding the therapeutic efficacy and potential side effects of these widely used pharmaceuticals.
Comparative Biological Activity Data
The following table summarizes the quantitative data on the inhibitory activity of the (R) and (S) enantiomers of the selected fluorinated amines at the human serotonin transporter (SERT).
| Compound | Enantiomer | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Fluoxetine | (R)-Fluoxetine | Human SERT | Radioligand Binding | 1.8 | - | [1] |
| (S)-Fluoxetine | Human SERT | Radioligand Binding | 0.8 | - | [1] | |
| Norfluoxetine | (R)-Norfluoxetine | Human SERT | Radioligand Binding | 19 | - | [1] |
| (S)-Norfluoxetine | Human SERT | Radioligand Binding | 0.9 | - | [1] | |
| Citalopram | (R)-Citalopram | Human SERT | 5-HT Uptake Inhibition | - | ~40-fold less potent than (S) | [2][3] |
| (S)-Citalopram (Escitalopram) | Human SERT | 5-HT Uptake Inhibition | 1.1 | ~2-fold more potent than racemate | [4][5] |
Key Findings:
-
For both Fluoxetine and its metabolite Norfluoxetine, the (S)-enantiomer exhibits a higher affinity for the serotonin transporter than the (R)-enantiomer[1].
-
The difference in potency is particularly pronounced for Norfluoxetine, where the (S)-enantiomer is approximately 20 times more potent than the (R)-enantiomer[1].
-
Similarly, (S)-Citalopram (Escitalopram) is the pharmacologically active enantiomer, being significantly more potent at inhibiting serotonin reuptake than (R)-Citalopram[2][3][4][5].
-
Interestingly, (R)-Citalopram has been shown to allosterically modulate the serotonin transporter, which may counteract the effects of the (S)-enantiomer[4][6].
Signaling Pathway of Selective Serotonin Reuptake Inhibitors (SSRIs)
The primary mechanism of action for the fluorinated amines discussed is the inhibition of the serotonin transporter (SERT). This leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This assay is a standard method to determine the potency of compounds in inhibiting the reuptake of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine into cells expressing the respective transporters.
Objective: To measure the IC₅₀ values of (R) and (S) enantiomers of fluorinated amines at the human serotonin transporter (SERT).
Materials:
-
HEK293 cells stably expressing the human SERT.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Poly-D-lysine coated 96-well plates.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]-Serotonin (radioligand).
-
Test compounds ((R) and (S) enantiomers of the fluorinated amine).
-
Unlabeled serotonin (for determining non-specific uptake).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Cell Plating: Seed HEK293-hSERT cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the (R) and (S) enantiomers in KRH buffer.
-
Assay Initiation:
-
Wash the cell monolayer with KRH buffer.
-
Add the test compound dilutions to the wells.
-
For total uptake wells, add buffer only.
-
For non-specific uptake wells, add a high concentration of unlabeled serotonin.
-
-
Radioligand Addition: Add [³H]-Serotonin to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).
-
Termination of Uptake: Rapidly wash the cells with ice-cold KRH buffer to stop the uptake process.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well.
-
Transfer the lysate to scintillation vials containing scintillation fluid.
-
Measure the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
The stereochemistry of fluorinated amines plays a pivotal role in their biological activity, particularly for those targeting the serotonin transporter. The consistent observation of higher potency in the (S)-enantiomers of Fluoxetine, Norfluoxetine, and Citalopram underscores the importance of chiral synthesis and separation in drug development. For researchers and scientists, a thorough understanding of these enantioselective differences is crucial for designing more effective and safer therapeutic agents. The provided data and protocols serve as a valuable resource for the continued exploration of fluorinated amines in neuroscience and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. [Escitalopram and citalopram: the unexpected role of the R-enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Escitalopram versus citalopram: the surprising role of the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different catalysts for asymmetric hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the stereoselective synthesis of chiral molecules critical in pharmaceuticals, agrochemicals, and fine chemicals. The choice of catalyst is paramount to achieving high enantioselectivity and efficiency. This guide provides a comparative analysis of prominent catalysts for asymmetric hydrogenation, supported by experimental data and detailed protocols.
Performance Comparison of Key Catalysts
The performance of a catalyst in asymmetric hydrogenation is typically evaluated by its ability to produce a high enantiomeric excess (ee) of the desired product, its activity (often measured as Turnover Number, TON), and its substrate scope. Below is a comparison of representative Rhodium, Ruthenium, Iridium, and Iron-based catalysts.
| Catalyst System | Substrate Type | Representative Substrate | Enantiomeric Excess (ee%) | Turnover Number (TON) |
| Rhodium-BINAP | Enamides, β-Ketoesters | Methyl α-acetamidocinnamate | >95% | Up to 2,000 |
| Ruthenium-BINAP/Diamine | Ketones | Acetophenone | Up to >99% | Up to 2,400,000[1] |
| β-Ketoesters | Methyl acetoacetate | Up to 99% | - | |
| Iridium-PHOX | Imines | N-(1-phenylethylidene)benzylamine | Up to 96% | Up to 10,000[2] |
| Unfunctionalized Olefins | (E)-1,2-diphenylpropene | Up to 98% | - | |
| Iron-Macrocyclic Ligand | Ketones | Various aryl ketones | Up to 99% | - |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric hydrogenation. Below are representative protocols for commonly employed catalyst systems.
Protocol 1: Asymmetric Hydrogenation of Acetophenone using a Ruthenium-BINAP/Diamine Catalyst
This protocol is adapted from studies on Noyori-type catalysts.[3]
Materials:
-
cis-[RuCl2{(S,S)-1}{(R,R)-DPEN}] (precatalyst)
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK) solution (1 M in 2-propanol)
-
Hydrogen gas (high purity)
Procedure:
-
A flame-dried Schlenk flask is charged with 2-propanol (10 mL), acetophenone (0.206 g, 1.72 mmol), and the Ruthenium precatalyst (0.00172 mmol).
-
The resulting mixture is degassed by three successive freeze-pump-thaw cycles.
-
A solution of t-BuOK in 2-propanol (0.026 mL, 0.0258 mmol, 1 M solution) is added.
-
The resulting solution is transferred to a 50 mL Parr stainless steel benchtop reactor.
-
The vessel is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 8 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for the required time (e.g., 4 hours).
-
After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Hydrogenation of an Imine using an Iridium-Phosphine-Oxazoline (PHOX) Catalyst
This protocol is based on the work of Pfaltz and others on iridium-catalyzed imine hydrogenation.[4][5]
Materials:
-
[Ir(COD)Cl]2 (Iridium precursor)
-
Chiral Phosphine-Oxazoline (PHOX) ligand
-
N-(1-phenylethylidene)benzylamine (imine substrate)
-
Dichloromethane (DCM, anhydrous)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, [Ir(COD)Cl]2 (0.0025 mmol) and the chiral PHOX ligand (0.0055 mmol) are dissolved in DCM (5 mL) in a Schlenk flask.
-
The solution is stirred at room temperature for 30 minutes to form the active catalyst.
-
The imine substrate (0.5 mmol) is added to the catalyst solution.
-
The Schlenk flask is placed in an autoclave, which is then purged with hydrogen gas.
-
The autoclave is pressurized with hydrogen gas (e.g., 50 bar) and the reaction is stirred at a controlled temperature (e.g., 25 °C) for 12-24 hours.
-
Upon completion, the autoclave is carefully depressurized.
-
The solvent is removed in vacuo, and the resulting crude product is purified by flash chromatography.
-
The enantiomeric excess of the resulting amine is determined by chiral HPLC or GC analysis.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is key to optimizing reaction conditions and catalyst design. The following diagrams illustrate the proposed mechanisms for the selected catalyst systems.
Catalytic Cycle of Ruthenium-BINAP/Diamine Catalyzed Ketone Hydrogenation
The Noyori-type Ru-BINAP/diamine catalysts are believed to operate through a metal-ligand bifunctional mechanism, where the hydrogenation occurs in the outer coordination sphere of the metal.[1][6]
Catalytic Cycle of Iridium-PHOX Catalyzed Imine Hydrogenation
Iridium-PHOX catalysts are highly effective for the hydrogenation of C=N bonds. The mechanism is thought to proceed through an inner-sphere pathway involving coordination of the imine to the iridium center.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation of imines and olefins using phosphine-oxazoline iridium complexes as catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
assessing the stability of (S)-1-(3-fluorophenyl)ethanamine under various conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the chemical stability of (S)-1-(3-fluorophenyl)ethanamine under various stress conditions as mandated by international regulatory guidelines. Due to the limited availability of publicly accessible, direct stability-indicating data for this compound, this document presents a comparative analysis using established stability data for other relevant chiral amines, namely Arotinolol and Donepezil. The experimental protocols and data tables provided herein serve as a comprehensive template for researchers to conduct their own stability studies and for drug development professionals to understand the potential degradation pathways.
Comparative Stability Overview
The intrinsic stability of a chiral amine is a critical parameter in drug development, influencing its formulation, storage, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. While specific data for this compound is not detailed in publicly available literature, the inclusion of a fluorine atom on the phenyl ring is generally associated with increased metabolic stability.[1]
The following table summarizes the stability of two other chiral amines, Arotinolol and Donepezil, under forced degradation conditions, offering a comparative perspective.
| Stress Condition | This compound | Arotinolol[2] | Donepezil[3] |
| Acidic Hydrolysis | Data not available | Stable in 0.1 M HCl at room temperature for 7 days. | Stable under acidic conditions for up to 240 minutes. |
| Basic Hydrolysis | Data not available | Complete degradation in 1 N NaOH at room temperature after 48 hours. | Data not available |
| Oxidative Degradation | Data not available | Highly labile to oxidation with H₂O₂ at room temperature. | Data not available |
| Thermal Degradation | Data not available | 35.47% degradation after 7 days at 80°C. | Unstable at 60°C, with approximately 60% degradation. |
| Photolytic Degradation | Data not available | Stable when exposed to sunlight. | Slight degradation upon exposure of solid drug powder to light. |
Table 1: Comparative Forced Degradation Data for Chiral Amines. Note: Data for this compound is not publicly available and would need to be determined experimentally.
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies, which are crucial for developing and validating stability-indicating analytical methods.[4][5][6][7][8][9]
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution is then used for the individual stress studies.
Acidic Hydrolysis
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After the stipulated time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide. Dilute the final solution to a known volume with the mobile phase to achieve a target concentration.
-
Analysis: Analyze the sample by a validated stability-indicating HPLC method.
Basic Hydrolysis
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After the stipulated time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid. Dilute the final solution to a known volume with the mobile phase.
-
Analysis: Analyze the sample by HPLC.
Oxidative Degradation
-
Procedure: To 1 mL of the stock solution, add 1 mL of 3% (v/v) hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light. After the incubation period, dilute the solution to a known volume with the mobile phase.
-
Analysis: Analyze the sample by HPLC.
Thermal Degradation
-
Procedure (Solid State): Place a known amount of solid this compound in a controlled temperature oven at a temperature above its recommended storage temperature (e.g., 60°C or 80°C) for a specified duration. After exposure, dissolve a weighed amount of the stressed solid in a suitable solvent to achieve a known concentration.
-
Procedure (Solution State): Keep a sealed vial of the stock solution in a controlled temperature oven at 60°C or 80°C for a specified duration.
-
Analysis: Analyze the prepared samples by HPLC.
Photolytic Degradation
-
Procedure (Solid State): Spread a thin layer of solid this compound in a shallow dish and expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be kept in the dark to serve as a control.
-
Procedure (Solution State): Expose a quartz cuvette containing the stock solution to the same light conditions as the solid sample.
-
Analysis: Prepare solutions of the stressed solid and the stressed solution and analyze by HPLC.
Visualizing Experimental Workflows
Clear and logical diagrams are essential for communicating complex experimental processes. The following diagrams, generated using Graphviz (DOT language), illustrate the workflow for forced degradation studies and the logical relationship for method validation.
References
- 1. nbinno.com [nbinno.com]
- 2. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrpp.com [ijrpp.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
(S)-1-(3-Fluorophenyl)ethanamine: A Versatile Chiral Building Block in Pharmaceutical Synthesis
(S)-1-(3-fluorophenyl)ethanamine is a chiral amine that has emerged as a valuable building block in the synthesis of various pharmaceutical compounds, particularly those with anticonvulsant and analgesic properties. Its utility stems from the presence of a stereocenter and a fluorine atom on the phenyl ring, which can significantly influence the pharmacological activity and pharmacokinetic properties of the final drug molecule. This guide provides a comparative overview of the applications of this compound, focusing on its role as a chiral resolving agent and a key intermediate in the synthesis of bioactive molecules, supported by experimental data from the scientific literature.
Synthesis of this compound
The enantiomerically pure this compound can be synthesized through various methods, including chemical and enzymatic approaches. The choice of method often depends on factors such as cost, efficiency, and scalability.
1. Asymmetric Reductive Amination: A common and efficient method for synthesizing chiral amines is the asymmetric reductive amination of the corresponding ketone, in this case, 3-fluoroacetophenone. This can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand. For instance, iridium–phosphoramidite ligand complexes have been successfully employed for the direct asymmetric reductive amination of ketones, yielding chiral amines with high enantioselectivity.
2. Enzymatic Kinetic Resolution: Another powerful technique for obtaining enantiomerically pure amines is enzymatic kinetic resolution. This method utilizes enzymes, such as lipases or transaminases, to selectively acylate or deacylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers. For example, ω-transaminases have been used for the asymmetric synthesis of chiral amines from prochiral ketones with high conversion rates and excellent enantiomeric excess.
The general workflow for these synthetic approaches can be visualized as follows:
Caption: Synthetic routes to this compound.
Applications in Pharmaceutical Synthesis
This compound serves as a crucial chiral precursor in the synthesis of a variety of biologically active compounds.
Anticonvulsant and Antinociceptive Agents
Derivatives of this compound have shown promising anticonvulsant and antinociceptive (pain-relieving) activities. The introduction of the fluorophenyl ethylamine moiety into various heterocyclic scaffolds has led to the discovery of potent drug candidates.
For example, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity.[1] In these studies, analogs incorporating the trifluoromethylphenyl group, which is structurally related to the fluorophenyl group, exhibited significant activity in the maximal electroshock (MES) seizure model.[1] This suggests that the presence and position of the fluorine substituent on the phenyl ring can play a critical role in the anticonvulsant efficacy.
The general structure-activity relationship (SAR) studies of such compounds indicate that the nature of the substituent on the phenyl ring of the ethylamine moiety significantly influences the biological activity.[2][3]
Table 1: Comparison of Anticonvulsant Activity of Related Phenylacetamide Derivatives
| Compound | Substituent at 3-position of anilide | MES Activity (100 mg/kg, 0.5h) |
| Analog 1 | -Cl | Inactive |
| Analog 2 | -CF₃ | Active |
Data synthesized from qualitative descriptions in the literature.[1]
The logical flow for the development of these anticonvulsant agents can be illustrated as follows:
Caption: Drug discovery workflow for anticonvulsants.
Chiral Resolving Agent
Chiral amines are widely used as resolving agents to separate enantiomers of racemic carboxylic acids through the formation of diastereomeric salts.[4] this compound can be employed for this purpose, and its effectiveness can be compared with other commonly used resolving agents like (S)-1-phenylethanamine.
The resolution process involves reacting the racemic acid with the chiral amine to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequently, the pure enantiomer of the acid can be recovered by treating the separated salt with an acid.
While specific comparative data for this compound is limited in the readily available literature, the principle of diastereomeric resolution is well-established. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which is influenced by the structures of both the acid and the chiral amine.
Table 2: General Comparison of Chiral Amines as Resolving Agents
| Chiral Amine | Key Structural Feature | Potential Advantage in Resolution |
| (S)-1-Phenylethanamine | Unsubstituted phenyl ring | Widely used, well-documented |
| This compound | Fluorine at the meta-position | Can alter crystal packing and solubility, potentially leading to better separation |
| (S)-1-(4-Bromophenyl)ethanamine | Bromine at the para-position | Heavier halogen may influence crystal lattice energy |
This table presents a conceptual comparison based on general principles of diastereomeric resolution.
The experimental workflow for chiral resolution using this compound is depicted below:
Caption: Chiral resolution of a racemic acid.
Experimental Protocols
General Procedure for Diastereomeric Salt Resolution of a Racemic Carboxylic Acid:
-
Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Add an equimolar amount of this compound to the solution.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Recrystallize the salt from a suitable solvent until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer.
-
Treat the pure diastereomeric salt with a strong acid (e.g., HCl) to liberate the enantiomerically pure carboxylic acid.
-
Extract the pure acid with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the final product.
Note: The choice of solvent and crystallization conditions are crucial for a successful resolution and need to be optimized for each specific racemic acid.
Conclusion
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its application in the synthesis of anticonvulsant and analgesic agents highlights the importance of fluorination in modulating biological activity. Furthermore, its potential as a chiral resolving agent provides an alternative to more common resolving agents, with the fluorine substituent offering a handle to fine-tune the crystallization properties of diastereomeric salts. Further comparative studies are warranted to fully elucidate the advantages of this compound over other chiral amines in various applications, which would provide more quantitative data for a comprehensive guide.
References
- 1. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
A Researcher's Guide to Matched-Pair Analysis of Fluorinated Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. Matched-pair analysis serves as a powerful tool to systematically evaluate the impact of these fluorine substitutions. This guide provides a comparative overview of the effects of fluorination on key drug discovery parameters, supported by experimental data and detailed protocols.
The introduction of fluorine into a drug candidate can profoundly influence its pharmacological profile, affecting properties like metabolic stability, binding affinity, and membrane permeability.[1] Matched-pair analysis, a technique that compares two molecules differing by a single, well-defined structural modification, allows for a precise assessment of the consequences of such changes.[2] This guide delves into the quantitative effects of incorporating fluorine-containing functional groups, offering a data-driven perspective for optimizing drug design.
Data Presentation: Quantitative Impact of Fluorination
The following tables summarize the quantitative effects of fluorination on various physicochemical and pharmacokinetic properties, extracted from published case studies. These matched-pair analyses provide a clear comparison between fluorinated compounds and their non-fluorinated counterparts.
Case Study 1: Impact of Fluorination on MK2 Inhibitors
This case study demonstrates the effect of introducing a fluorine atom on the permeability, solubility, and in vivo clearance of MK2 inhibitors.[3][4][5]
| Matched Pair | Transformation | PAMPA Pe (10⁻⁶ cm/s) | Aqueous Solubility (mg/L) | Rat in vivo Clearance (mL/min/kg) |
| Compound 1 | H | <0.5 | 4 | 100 |
| Compound 19 | F | 5.0 | 32 | 11 |
Data sourced from Velcicky et al., ACS Med Chem Lett. 2018.[3][4][5]
Case Study 2: Impact of Fluoroanisole Moieties on Lipophilicity
This analysis from a Pfizer corporate database highlights the significant increase in lipophilicity when a methoxy group is replaced by a trifluoromethoxy group.[6][7]
| Matched Pair Transformation | Property | Quantitative Effect |
| PhOCH₃ → PhOCF₃ | logD | ~1 log unit increase |
Data sourced from Xing et al., ChemMedChem. 2015.[6][7]
Case Study 3: Statistical Analysis of Methyl to Trifluoromethyl Substitution on Bioactivity
A large-scale statistical analysis of over 28,000 matched pairs reveals the nuanced effect of replacing a methyl group with a trifluoromethyl group on biological activity.[8][9]
| Transformation | Overall Effect on Bioactivity | Percentage of Pairs with >10-fold Increase in Bioactivity |
| -CH₃ → -CF₃ | No average improvement | 9.19% |
Data sourced from Lu et al., J Chem Inf Model. 2020.[8][9]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key in vitro assays commonly used in the matched-pair analysis of fluorinated compounds.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict passive intestinal absorption of compounds.
-
Materials: 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm), 96-well acceptor plates, phosphatidylcholine solution in dodecane, phosphate-buffered saline (PBS) pH 7.4, test compounds, and reference compounds with known permeability.
-
Procedure:
-
Coat the filter membrane of the filter plate with the phosphatidylcholine solution and allow it to impregnate for 5-10 minutes.
-
Add the test and reference compounds (typically at 100-300 µM in PBS) to the wells of the filter plate (donor compartment).
-
Fill the wells of the acceptor plate with PBS.
-
Place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
-
Materials: Human liver microsomes (HLM), NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), test compounds, and positive control compounds with known metabolic lability.
-
Procedure:
-
Pre-warm a suspension of HLM in phosphate buffer at 37°C.
-
Add the test compound (typically at 1 µM) to the HLM suspension and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (Cl_int) using the equation: Cl_int = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in matched-pair analysis.
Caption: Workflow of Matched-Pair Analysis in Drug Discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. - OAK Open Access Archive [oak.novartis.com]
- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for (S)-1-(3-fluorophenyl)ethanamine
The following provides a comprehensive, step-by-step guide for the safe and compliant disposal of (S)-1-(3-fluorophenyl)ethanamine, a halogenated amine. This procedure is designed for researchers, scientists, and drug development professionals to ensure safety and environmental responsibility in the laboratory.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a combustible liquid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): All personnel handling this chemical waste must wear appropriate PPE to prevent exposure.[3]
| PPE Item | Specification | Rationale |
| Gloves | Double nitrile or Viton gloves.[4] | Provides chemical resistance against halogenated organic compounds. |
| Eye Protection | Chemical splash goggles and a face shield.[3][5] | Protects against splashes that can cause severe eye damage. |
| Lab Coat | Standard, fully-buttoned laboratory coat.[3][4] | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood.[4][6][7] | Prevents inhalation of potentially irritating vapors. |
Waste Segregation and Collection Protocol
Proper segregation is the most critical step to prevent hazardous reactions and ensure compliant disposal.[3] this compound falls into two primary waste categories: Halogenated Organic Waste and Amine Chemical Waste .
Methodology:
-
Designate a Waste Stream: At the point of generation, identify the waste as "Halogenated Organic Waste."
-
Segregate from Incompatibles: It is crucial to keep this waste stream separate from the following:
-
Collect Waste: Pour the waste carefully into a designated, compatible waste container within a chemical fume hood to minimize exposure.[6]
Containerization and Storage
Waste must be accumulated in appropriate containers pending disposal.
Methodology:
-
Select a Compatible Container: Use a clean, non-reactive container, preferably made of polyethylene.[4] Ensure the container is in good condition with a tightly sealing lid.
-
Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[6][11] The label must include:
-
Store Safely: Keep the waste container tightly closed when not in use.[3][6] Store it in a designated Satellite Accumulation Area (SAA), which should be a cool, dry, and well-ventilated location away from heat sources or direct sunlight.[3][6] Ensure the container is stored within secondary containment to mitigate spills.[4]
Final Disposal Procedure
This compound cannot be disposed of via standard drains or as regular trash.[3][4][12][13] The required method is incineration at a permitted hazardous waste facility.
Methodology:
-
Engage a Licensed Professional: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][14]
-
Maintain Records: Keep detailed records of the waste disposal, including quantities, dates, and the disposal company used, as required by regulations.[3]
Ancillary Procedures
Spill Management:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, contain the spill.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[6][7]
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[6][14]
-
Dispose of the spill cleanup material as halogenated organic waste.
Empty Container Disposal:
-
Empty containers that held this compound are also considered hazardous waste.[15]
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[9]
-
Collect the rinsate as hazardous waste and add it to the appropriate halogenated waste stream.[9]
-
After triple-rinsing, the container can typically be disposed of in the regular trash or glassware waste, but confirm this with local regulations.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. bucknell.edu [bucknell.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.cn [capotchem.cn]
- 15. ba.auburn.edu [ba.auburn.edu]
Essential Safety and Logistical Information for Handling (S)-1-(3-fluorophenyl)ethanamine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of (S)-1-(3-fluorophenyl)ethanamine. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] Appropriate PPE is mandatory to prevent exposure.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Primary: Viton™ or Butyl rubber gloves are recommended for handling chlorinated and aromatic solvents. Alternative: Thick-gauge nitrile gloves may be used for short-duration tasks, but close monitoring for signs of degradation is crucial. Always inspect gloves for rips or punctures before and after each use. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times. A face shield must be worn over safety goggles when there is a risk of splashing, such as during transfers of larger volumes or when heating the substance. |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with cartridges suitable for organic vapors is required.[2] |
| Protective Clothing | Laboratory Coat and Apron | A flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
When transferring this compound, use a syringe or pipette to avoid splashes.
-
Keep the container tightly closed when not in use.
-
Avoid heating the substance near open flames or other sources of ignition.[3]
-
-
Cleanup:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[4][5]
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Method |
| Unused or Excess this compound | Labeled, sealed, and chemically compatible container for halogenated organic waste. | Contact a licensed professional waste disposal service for incineration.[6] |
| Contaminated Solid Waste (e.g., gloves, absorbent materials, pipette tips) | Labeled, sealed container for solid hazardous waste. | To be collected by the institution's hazardous waste management service for appropriate disposal. |
| Contaminated Glassware | Designated container for broken or disposable contaminated glassware. | Rinse with a suitable solvent (e.g., acetone) in a fume hood. The rinsate should be collected as halogenated liquid waste. The rinsed glassware can then be disposed of in the appropriate container. |
| Aqueous Waste (if any) | Separate labeled container for aqueous hazardous waste. | Do not mix with organic solvent waste. |
Important Note: Never dispose of this compound or any materials contaminated with it down the drain. All waste containers must be clearly labeled with the full chemical name and associated hazards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
